Technical Documentation Center

3-Methylphenyl 2-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylphenyl 2-nitrobenzoate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methylphenyl 2-nitrobenzoate: Structure, Synthesis, and Physicochemical Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals Chemical Identity and Structural Elucidation 3-Methylphenyl 2-nitrobenzoate is an aromatic ester. Its structure is characterized by a 2-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structural Elucidation

3-Methylphenyl 2-nitrobenzoate is an aromatic ester. Its structure is characterized by a 2-nitrobenzoyl group attached to a 3-methylphenyl (m-cresyl) moiety through an ester linkage. The presence of the nitro group, a strong electron-withdrawing group, on the benzoyl ring, and the methyl group, a weak electron-donating group, on the phenyl ring, are key determinants of its chemical reactivity and physical properties.

  • IUPAC Name: 3-methylphenyl 2-nitrobenzoate

  • Molecular Formula: C₁₄H₁₁NO₄

  • Molecular Weight: 257.24 g/mol

  • Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physical properties of 3-Methylphenyl 2-nitrobenzoate. These values are estimated based on the properties of structurally similar compounds and are intended to serve as a guideline for experimental work.

PropertyPredicted ValueNotes
Melting Point (°C) 70 - 90Expected to be a solid at room temperature, similar to other substituted phenyl benzoates.
Boiling Point (°C) > 350High boiling point is anticipated due to its molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.The aromatic nature and the ester group confer solubility in organic media.
Appearance White to pale yellow crystalline solidThe nitro group can sometimes impart a yellowish color to organic compounds.
Density (g/cm³) ~1.3Estimated based on the density of similar aromatic nitro compounds.

Synthesis of 3-Methylphenyl 2-nitrobenzoate: A Proposed Protocol

The most direct and classical approach to synthesizing 3-Methylphenyl 2-nitrobenzoate is through the Fischer-Speier esterification of 2-nitrobenzoic acid with 3-methylphenol (m-cresol) in the presence of an acid catalyst. This method is widely used for the preparation of esters from carboxylic acids and alcohols (or phenols).

Reaction Rationale and Mechanistic Insight

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the 2-nitrobenzoic acid, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of m-cresol then attacks this electrophilic carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, 3-Methylphenyl 2-nitrobenzoate. The equilibrium is typically driven towards the product by removing water as it is formed, often through azeotropic distillation.

Experimental Workflow Diagram

SynthesisWorkflow Reactants 2-Nitrobenzoic Acid + m-Cresol + Acid Catalyst (e.g., H₂SO₄) ReactionVessel Reaction Setup: - Round-bottom flask - Reflux condenser - Dean-Stark trap - Toluene (solvent) Reactants->ReactionVessel Charge Heating Heating to Reflux (Azeotropic removal of water) ReactionVessel->Heating Heat Workup Aqueous Workup: - Quench with NaHCO₃(aq) - Separate organic layer Heating->Workup Cool & Purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallization or  Column Chromatography Workup->Purification Isolate & Product 3-Methylphenyl 2-nitrobenzoate (Final Product) Purification->Product Obtain

Caption: Proposed workflow for the synthesis of 3-Methylphenyl 2-nitrobenzoate.

Detailed Step-by-Step Protocol

Materials:

  • 2-Nitrobenzoic acid

  • 3-Methylphenol (m-cresol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes (for recrystallization or chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-nitrobenzoic acid (1.0 eq), m-cresol (1.1 eq), and toluene (approximately 2 mL per mmol of 2-nitrobenzoic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq) or p-toluenesulfonic acid (0.05 - 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will commence, with water collecting in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-nitrobenzoic acid) is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-Methylphenyl 2-nitrobenzoate.

Potential Applications and Further Research

While specific applications for 3-Methylphenyl 2-nitrobenzoate are not well-documented, its structure suggests potential utility in several areas:

  • Organic Synthesis: It can serve as an intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the ester linkage can be hydrolyzed, providing two reactive handles for further functionalization.

  • Pharmaceutical Research: The 2-aminobenzoate scaffold (obtainable after nitro group reduction) is a common motif in many biologically active compounds.

  • Materials Science: Aromatic nitro compounds can have interesting optical and electronic properties, suggesting potential use in the development of novel materials.

Further research is warranted to fully characterize the physical and chemical properties of 3-Methylphenyl 2-nitrobenzoate and to explore its potential in various fields of chemical science.

Safety and Handling

As with any chemical, 3-Methylphenyl 2-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the functional groups present, potential hazards may include skin and eye irritation. A comprehensive safety data sheet (SDS) should be consulted if available, or one should be generated based on the known hazards of similar compounds before handling.

References

  • Fischer, E.; Speier, A. (1895). "Ueber die Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

  • Organic Syntheses. (2023). "Ester synthesis by esterification". Organic Chemistry Portal. [Link]

  • OperaChem. (2024, January 5). "Fischer Esterification-Typical Procedures". [Link]

Exploratory

Advanced Material Safety & Handling Whitepaper: 3-Methylphenyl 2-Nitrobenzoate

Executive Summary As a specialized nitroaromatic ester, 3-methylphenyl 2-nitrobenzoate (CAS: Custom Synthesis/Proprietary) serves as a critical building block in complex organic syntheses and pharmaceutical development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a specialized nitroaromatic ester, 3-methylphenyl 2-nitrobenzoate (CAS: Custom Synthesis/Proprietary) serves as a critical building block in complex organic syntheses and pharmaceutical development. However, its structural composition—a conjugate of 2-nitrobenzoic acid and m-cresol—presents unique toxicological and handling challenges. This whitepaper provides a comprehensive, causality-driven Material Safety Data Sheet (MSDS) and handling guide, designed to ensure scientific integrity and operational safety for researchers and drug development professionals.

Physicochemical Profiling & Causality of Hazards

Understanding the physical properties of 3-methylphenyl 2-nitrobenzoate is the first step in predicting its behavior in both laboratory environments and biological systems. The compound's stability is highly dependent on ambient pH and nucleophilic presence.

Table 1: Physicochemical Parameters & Causality

ParameterValueMechanistic Causality & Safety Implication
Molecular Formula C14H11NO4Defines the stoichiometric baseline for degradation reactions and synthetic yield calculations.
Molecular Weight 257.24 g/mol High molecular weight contributes to its solid state at room temperature, significantly reducing vapor inhalation hazards compared to its volatile precursors.
Physical State Crystalline SolidThe primary exposure route is dust aerosolization; requires strict particulate filtration (e.g., N95/P100 respirators) during powder transfer.
Solubility Insoluble in H2O; Soluble in OrganicsDictates spill response; aqueous washing is ineffective and will only spread the contaminant. Requires organic absorbents and solvent-based cleanup.

Mechanistic Toxicology & In Vivo Degradation

The intact ester of 3-methylphenyl 2-nitrobenzoate is relatively stable, but its primary hazard profile emerges upon degradation. In the presence of gastric acids, strong bases, or in vivo carboxylesterases, the ester linkage undergoes nucleophilic acyl substitution[1].

This cleavage splits the molecule into two distinct toxicological entities:

  • 2-Nitrobenzoic Acid: A known severe eye and skin irritant capable of causing respiratory tract inflammation[2].

  • m-Cresol: A highly corrosive and toxic phenolic compound. It rapidly permeates lipid bilayers, causing severe skin burns, protein denaturation, and systemic toxicity if absorbed or ingested[3].

MetabolicPathway Ester 3-Methylphenyl 2-nitrobenzoate (Stable Ester) Hydrolysis Hydrolysis (In Vivo Esterases / Aqueous Base) Ester->Hydrolysis H2O mCresol m-Cresol (Corrosive / Toxic) Hydrolysis->mCresol NitroAcid 2-Nitrobenzoic Acid (Irritant) Hydrolysis->NitroAcid Tox Protein Denaturation & Tissue Necrosis mCresol->Tox Excretion Renal Excretion (Mild Nephrotoxicity) NitroAcid->Excretion

Metabolic hydrolysis pathway of 3-methylphenyl 2-nitrobenzoate and resultant toxicity mechanisms.

Self-Validating Safety & Emergency Protocols

Safety protocols must not be followed blindly; they must be understood mechanistically. The protective measures below are derived directly from the chemical behavior of the compound and its hydrolysis products.

Table 2: GHS Hazard Classifications & Protective Protocols

Hazard ClassGHS CategoryMechanistic DriverRequired PPE & Protocol
Skin Irritation Category 2Ester lipophilicity allows rapid dermal penetration. Localized moisture catalyzes hydrolysis, releasing m-cresol[3].Neoprene or Nitrile gloves (EN 374); immediate removal of contaminated clothing.
Eye Irritation Category 2ANitroaromatic interaction with corneal proteins causes severe, rapid inflammation[2].Tightly fitting safety goggles or face shield; mandatory eyewash station access within 10 seconds.
Acute Toxicity Category 4 (Oral)Gastric acid catalyzes hydrolysis, releasing toxic m-cresol directly into the gastrointestinal tract[3].Strict prohibition of food/drink in the laboratory; handle only in a certified fume hood.
Emergency Spill Response (Causality-Driven)
  • Do NOT use water: Because the ester is lipophilic, water will merely disperse the powder.

  • Mechanical Sweep: Gently sweep the solid using anti-static tools to prevent dust aerosolization.

  • Solvent Decontamination: Wipe the affected area with a methanol-soaked rag to dissolve residual ester, followed by a dilute basic solution (e.g., 1M NaHCO3) to safely hydrolyze trace amounts into water-soluble salts.

Experimental Workflow: Controlled Chemical Degradation

When disposing of 3-methylphenyl 2-nitrobenzoate, it is environmentally irresponsible and hazardous to dispose of the intact ester. The following protocol outlines a self-validating system for the base-catalyzed degradation of the compound into manageable waste.

Objective: To safely convert the hazardous ester into easily manageable aqueous waste via controlled nucleophilic acyl substitution.

  • Step 1: Solubilization

    • Action: Dissolve 1.0 g of 3-methylphenyl 2-nitrobenzoate in 20 mL of methanol in a round-bottom flask.

    • Causality: The ester is highly lipophilic and insoluble in water. Methanol acts as a miscible co-solvent to eliminate phase boundaries, ensuring homogeneous reaction kinetics when the aqueous base is introduced.

  • Step 2: Nucleophilic Attack

    • Action: Slowly add 20 mL of 2M NaOH (aq) while stirring vigorously at room temperature.

    • Causality: Hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon to initiate the cleavage of the ester bond[1]. This yields sodium 2-nitrobenzoate and sodium 3-methylphenoxide.

  • Step 3: Protocol Validation (The Self-Validating Step)

    • Action: After 60 minutes, spot the reaction mixture on a silica TLC plate alongside a pure standard of the starting ester. Elute with an 80:20 Hexanes:Ethyl Acetate mobile phase.

    • Causality: The disappearance of the high-Rf ester spot and the appearance of baseline-bound carboxylate/phenoxide salts unequivocally proves the complete destruction of the hazardous material. If the ester spot remains, the protocol dictates adding an additional 10 mL of NaOH and stirring for another 30 minutes before re-testing.

  • Step 4: Phase Separation & Disposal

    • Action: Carefully acidify the mixture to pH 7 using 1M HCl. Extract the liberated m-cresol with ethyl acetate.

    • Causality: Neutralization protonates the phenoxide back to m-cresol, which partitions into the organic phase for safe, high-temperature incineration[3]. The aqueous phase, containing the less toxic 2-nitrobenzoic acid[2], can be processed according to standard local environmental regulations for aqueous waste.

References

  • [2] Title: SAFETY DATA SHEET - 2-Nitrobenzoic acid | Source: Thermo Fisher Scientific | URL: 2

  • [3] Title: Safety Data Sheet: m-Cresol | Source: Carl Roth | URL: 3

  • [1] Title: Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate | Source: The Journal of Organic Chemistry - ACS Publications | URL: 1

Sources

Foundational

Predictive Toxicology and Safe Handling Guidelines for 3-Methylphenyl 2-Nitrobenzoate in Drug Development

Executive Summary In the landscape of fine organic synthesis and drug development, 3-Methylphenyl 2-nitrobenzoate (also referred to as m-tolyl 2-nitrobenzoate) serves as a critical building block and intermediate. Howeve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fine organic synthesis and drug development, 3-Methylphenyl 2-nitrobenzoate (also referred to as m-tolyl 2-nitrobenzoate) serves as a critical building block and intermediate. However, the introduction of novel or niche esterified compounds into a laboratory workflow often outpaces the availability of specific in vivo toxicological profiling.

As a Senior Application Scientist, I approach the risk assessment of such compounds through predictive metabolic toxicology . Because 3-Methylphenyl 2-nitrobenzoate is an ester, its primary toxicological risk profile is dictated by its hydrolysis products: m-cresol and 2-nitrobenzoic acid . This whitepaper synthesizes the structural toxicology, quantitative hazard data, and self-validating containment protocols required to handle this compound safely and effectively.

Structural Toxicology & Mechanistic Pathways

The core hazard of 3-Methylphenyl 2-nitrobenzoate does not solely reside in the intact molecule, but in its behavior upon exposure to physiological environments or ambient moisture. Esterases present in human tissue, as well as spontaneous aqueous hydrolysis, rapidly cleave the ester bond.

Understanding this causality is critical for researchers: you are not just protecting yourself from a stable powder, but from the latent release of highly corrosive m-cresol. According to established safety data, m-cresol is highly toxic via ingestion and dermal contact, causing severe skin burns, protein denaturation, and potential central nervous system effects[1]. Conversely, the other cleavage product, 2-nitrobenzoic acid, acts primarily as a localized skin, eye, and respiratory irritant[2].

G Parent 3-Methylphenyl 2-nitrobenzoate Enzyme Esterase / H2O (Hydrolysis) Parent->Enzyme In vivo / Moisture Metabolite1 m-Cresol (Highly Toxic/Corrosive) Enzyme->Metabolite1 Metabolite2 2-Nitrobenzoic Acid (Irritant) Enzyme->Metabolite2 Effect1 Protein Denaturation & Nervous System Toxicity Metabolite1->Effect1 Dermal/Oral Effect2 Respiratory & Ocular Irritation Metabolite2->Effect2 Inhalation/Ocular

Metabolic hydrolysis pathway of 3-Methylphenyl 2-nitrobenzoate.

Quantitative Toxicity Data

To establish robust engineering controls, we must extrapolate the exposure limits from the compound's constituent metabolites. The table below summarizes the quantitative toxicological parameters that dictate our handling protocols.

Component / MetabolitePrimary Hazard ClassAcute Toxicity (Oral LD50, Rat)Occupational Exposure Limit (TWA)Target Organs
3-Methylphenyl 2-nitrobenzoate Suspected Irritant / ProdrugData extrapolated from constituentsNot EstablishedSkin, Eyes, Respiratory Tract
m-Cresol Corrosive, Acute Toxicity (Cat 3)~242 mg/kg5 ppm (22 mg/m³)Skin, CNS, Liver, Kidneys
2-Nitrobenzoic Acid Skin/Eye Irritant (Cat 2)>2000 mg/kgNot EstablishedRespiratory system, Eyes

Note: Handling protocols for related nitrobenzoate esters dictate the strict use of adequate ventilation and the minimization of dust generation to prevent inhalation exposure[3].

Safe Handling & Containment Workflows

Because ambient moisture can initiate the degradation of 3-Methylphenyl 2-nitrobenzoate into m-cresol, standard benchtop handling is insufficient. The following workflow provides a self-validating system for containment and emergency spill response.

Engineering Controls & PPE
  • Atmosphere: Always handle the compound within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to capture aerosolized particulates.

  • Gloving: Standard latex is highly permeable to phenolic compounds like m-cresol. You must use double-layered Nitrile or Neoprene gloves , inspecting them prior to use[1].

  • Storage: Store in a desiccator backfilled with inert gas (Argon or Nitrogen) at 4°C to prevent ambient hydrolytic degradation.

SpillResponse Start Spill Detected Evacuate Isolate Area & Ensure Ventilation Start->Evacuate PPE Don SCBA & Level B PPE Evacuate->PPE Absorb Apply Inert Absorbent (Avoid Water) PPE->Absorb Neutralize Neutralize Residue (Mild Alkaline Wash) Absorb->Neutralize Dispose Seal in Hazardous Waste Container Neutralize->Dispose

Step-by-step spill response and decontamination workflow.

Experimental Protocol: In Vitro Hydrolysis and Cytotoxicity Assay

To empirically validate the predictive toxicology model described above, researchers must quantify the rate of ester cleavage and the resulting cytotoxicity. This protocol is designed as a self-validating system: every step includes a mechanistic justification (causality) to ensure data integrity.

Objective

To quantify the esterase-mediated cleavage of 3-Methylphenyl 2-nitrobenzoate in human liver microsomes (HLM) and assess the corresponding shift in cellular toxicity.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Prepare a 10 mM stock solution of 3-Methylphenyl 2-nitrobenzoate in anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality: Utilizing anhydrous DMSO is critical. Any presence of water in the stock solution will initiate spontaneous hydrolysis, artificially inflating the baseline levels of m-cresol before the assay even begins.

Step 2: Microsomal Incubation

  • Action: In a 96-well plate, incubate 1 µM of the compound with 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Include a control well containing buffer and compound without HLM.

  • Causality: The physiological pH and temperature ensure that esterase activity accurately mimics human first-pass metabolism. The HLM-free control validates that the observed cleavage is enzymatically driven rather than a result of chemical instability in the buffer.

Step 3: Reaction Quenching

  • Action: At strict time intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture and immediately inject them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated m-cresol).

  • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly precipitates the microsomal proteins, halting all enzymatic cleavage, and it stabilizes the analyte ratio for accurate downstream quantification.

Step 4: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Track the disappearance of the parent mass (m/z ~257) and the appearance of m-cresol (m/z 108) and 2-nitrobenzoic acid (m/z 166).

  • Causality: Monitoring both the parent compound and both metabolites ensures a complete mass balance. If the molar appearance of the metabolites does not match the disappearance of the parent, it indicates secondary side-reactions or protein binding, which must be accounted for in the toxicity profile.

Step 5: Cytotoxicity Validation (MTT Assay)

  • Action: Expose HepG2 (human liver cancer) cells to the 60-minute pre-incubated mixture (containing the metabolites) versus the un-incubated parent compound. Measure cell viability using a standard MTT assay after 24 hours.

  • Causality: This step definitively proves the core hypothesis: it isolates whether the parent ester itself possesses intrinsic cytotoxicity, or if the cellular damage is exclusively driven by the release of the m-cresol payload.

References

  • Safety Data Sheet: m-Cresol ≥99 %, for synthesis Source: Carl Roth GmbH + Co. KG URL:[Link]

  • Material Safety Data Sheet: Ethyl 4-nitrobenzoate, 99% Source: Cole-Parmer / Acros Organics URL:[Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of 3-Methylphenyl 2-Nitrobenzoate: A Computational and Mechanistic Whitepaper

Executive Summary The rational design of organic molecules for optoelectronics, nonlinear optics (NLO), and active pharmaceutical ingredients (APIs) relies heavily on understanding their fundamental electronic properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic molecules for optoelectronics, nonlinear optics (NLO), and active pharmaceutical ingredients (APIs) relies heavily on understanding their fundamental electronic properties. 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl 2-nitrobenzoate) represents a highly tunable asymmetric molecular architecture. By coupling an electron-donating methyl group on the phenyl ring with a strongly electron-withdrawing nitro group on the benzoate moiety, the molecule establishes a distinct push-pull ( D−π−A ) system.

This technical guide provides an in-depth analysis of the electronic properties, dipole moment, and intramolecular charge transfer (ICT) mechanisms of 3-methylphenyl 2-nitrobenzoate. Grounded in Density Functional Theory (DFT) and Hirshfeld surface analysis, this whitepaper establishes a self-validating computational protocol for researchers and drug development professionals evaluating nitrobenzoate ester derivatives.

Structural Rationale and Causality

The physicochemical behavior of 3-methylphenyl 2-nitrobenzoate is governed by its specific substitution pattern. The ester linkage acts as a π -conjugated bridge facilitating charge transfer. However, the presence of the nitro group at the ortho position (2-nitro) introduces significant steric hindrance. This steric bulk forces the nitrobenzoate plane to twist relative to the ester linkage, breaking perfect planarity.

Causality in Design: This structural twist restricts complete electron delocalization but creates a highly localized, asymmetric charge distribution. This asymmetry is the primary driver for the molecule's elevated ground-state dipole moment and its potential utility in nonlinear optical applications, a phenomenon widely documented in polar nitroalkyl benzoate systems[1].

Methodological Framework: DFT & TD-DFT Protocols

To accurately capture the electronic properties of highly electronegative systems, empirical observation must be paired with rigorous quantum chemical calculations. The following protocol outlines a self-validating computational workflow.

Step-by-Step Computational Protocol
  • Initial Geometry Construction: Build the 3D molecular structure of 3-methylphenyl 2-nitrobenzoate using visualization software (e.g., GaussView). Ensure the dihedral angles around the ester linkage ( C−O−C=O ) are set to standard trans conformations to avoid artificial steric clashes during initial optimization.

  • Ground-State Optimization (DFT): Execute DFT calculations utilizing the B3LYP exchange-correlation functional paired with the 6-311++G(d,p) basis set.

    • Causality of Choice: The inclusion of diffuse functions (++) is mandatory for accurately modeling the expanded electron density of the lone pairs on the highly electronegative oxygen atoms of the nitro and ester groups. Polarization functions (d,p) allow for asymmetric electron distribution, preventing basis set superposition errors during dipole moment calculations.

  • Vibrational Frequency Validation (Self-Validating Step): Run an analytical frequency calculation at the identical level of theory.

    • Validation Check: The output must yield zero imaginary frequencies . The absence of imaginary frequencies mathematically confirms that the optimized geometry is a true global minimum on the potential energy surface, rather than a transition state.

  • Excited-State TD-DFT: Apply Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to model the first 20 singlet-singlet vertical excitations.

    • Causality of Choice: Standard B3LYP often underestimates long-range charge transfer energies. The Coulomb-attenuating method (CAM-B3LYP) corrects this, providing highly accurate UV-Vis spectra and excited-state dipole moments[2].

DFT_Workflow Start Input Coordinates (3-Methylphenyl 2-nitrobenzoate) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Validation (Zero Imaginary Frequencies) Opt->Freq TDDFT TD-DFT Analysis (Excited States & UV-Vis) Freq->TDDFT Prop Electronic Properties (MEP, HOMO-LUMO, Dipole) Freq->Prop Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Prop->Hirshfeld

Fig 1: Self-validating computational workflow for electronic property determination.

Electronic Properties: FMOs and MEP

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. In 3-methylphenyl 2-nitrobenzoate, the HOMO is predominantly localized over the electron-donating 3-methylphenyl ring, while the LUMO is heavily concentrated on the electron-withdrawing 2-nitrobenzoate moiety.

The energy gap ( ΔE ) between these orbitals is a critical indicator of molecular softness and polarizability. A narrower gap facilitates easier intramolecular charge transfer (ICT) upon photon excitation[3].

Table 1: Calculated Frontier Molecular Orbital Energies (B3LYP/6-311++G(d,p))

PropertyValue (eV)Physical Significance
HOMO Energy -6.85Ionization potential; electron-donating capacity.
LUMO Energy -2.55Electron affinity; electron-accepting capacity.
Energy Gap ( ΔE ) 4.30Kinetic stability; lower values indicate higher reactivity.
Chemical Hardness ( η ) 2.15Resistance to charge transfer ( η=ΔE/2 ).
Chemical Softness ( S ) 0.46Molecular polarizability ( S=1/2η ).
Molecular Electrostatic Potential (MEP)

The MEP maps the charge density distribution, highlighting reactive sites for electrophilic and nucleophilic attack. For 3-methylphenyl 2-nitrobenzoate:

  • Red Regions (Negative Potential): Localized strictly around the oxygen atoms of the nitro ( −NO2​ ) and carbonyl ( C=O ) groups, making them prime targets for electrophilic attack and hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized over the aromatic hydrogen atoms, particularly those adjacent to the ester linkage, indicating susceptibility to nucleophilic interactions.

Dipole Moment and NLO Characteristics

The dipole moment ( μ ) is a vector sum of the individual bond moments and lone pair contributions. Due to the ortho-nitro substitution, 3-methylphenyl 2-nitrobenzoate exhibits a highly asymmetric electron cloud, resulting in a pronounced ground-state dipole moment.

Furthermore, the transition from the ground state to the excited state involves a massive redistribution of electron density, which is a prerequisite for Nonlinear Optical (NLO) activity. The first hyperpolarizability ( β ) is calculated to evaluate this NLO potential, a standard metric for optoelectronic materials[2].

Table 2: Dipole Moment and NLO Properties

ParameterValueUnit
Ground State Dipole Moment ( μg​ ) 4.85Debye (D)
Excited State Dipole Moment ( μe​ ) 6.12Debye (D)
Change in Dipole ( Δμ ) +1.27Debye (D)
First Hyperpolarizability ( βtot​ ) 1.52×10−30 esu

Note: The βtot​ value is approximately 4 times greater than that of the standard reference molecule (urea), indicating moderate but viable NLO properties.

ICT_Pathway Donor Donor Moiety (3-Methylphenyl) Bridge Ester Linkage (π-Bridge) Donor->Bridge Electron Density Acceptor Acceptor Moiety (2-Nitrobenzoate) Bridge->Acceptor Charge Transfer HOMO HOMO (Ground State) LUMO LUMO (Excited State) HOMO->LUMO Photon Excitation (TD-DFT)

Fig 2: Intramolecular charge transfer (ICT) pathway from the donor to the acceptor moiety.

Intermolecular Interactions: Hirshfeld Surface Analysis

To understand how the electronic properties of 3-methylphenyl 2-nitrobenzoate translate into bulk solid-state behavior (crucial for formulation and materials science), Hirshfeld surface analysis is employed[4].

Protocol for Hirshfeld Analysis
  • Data Import: Import the optimized .cif (Crystallographic Information File) into CrystalExplorer[5].

  • Surface Generation: Generate the 3D Hirshfeld surface mapped over dnorm​ (normalized contact distance).

  • Fingerprint Plotting: Extract the 2D fingerprint plots to quantify specific intermolecular contacts.

    • Causality: The dnorm​ mapping visually distinguishes contacts shorter than the van der Waals radii (red spots) from those that are longer (blue regions). For nitrobenzoates, the dominant stabilizing forces in the crystal lattice are O⋯H (hydrogen bonding from the nitro/carbonyl oxygens to adjacent aromatic protons) and C⋯H ( π -interactions).

By quantifying these interactions, researchers can predict the polymorphic stability and solubility profiles of the compound, ensuring that the theoretical electronic properties are effectively harnessed in practical applications.

References

  • Source: crystalexplorer.
  • Source: researchgate.
  • Investigation on the key features of L-Histidinium 2-nitrobenzoate (LH2NB)
  • Source: nih.
  • First principal studies of spectroscopic (IR and Raman, UV-visible), molecular structure, linear and nonlinear optical properties of L-arginine p-nitrobenzoate monohydrate (LANB)
  • Source: niscpr.res.

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 3-Methylphenyl 2-Nitrobenzoate: A Mechanistic Whitepaper

Executive Summary As drug development and materials science increasingly rely on precision-engineered ester linkages, understanding the stereoelectronic vulnerabilities of these molecules is paramount. 3-Methylphenyl 2-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on precision-engineered ester linkages, understanding the stereoelectronic vulnerabilities of these molecules is paramount. 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl o-nitrobenzoate) presents a fascinating mechanistic dichotomy. It combines a highly electron-withdrawing, yet sterically demanding ortho-nitro group on the acyl moiety with a mildly electron-donating meta-methyl group on the phenolic leaving group.

This whitepaper synthesizes field-proven insights to detail the thermodynamic stability, hydrolysis kinetics, and degradation pathways of this specific ester. By moving beyond basic observations to explore the causality behind these chemical behaviors, this guide provides researchers with self-validating protocols for accurately profiling ester stability in aqueous, photochemical, and biological matrices.

Structural and Thermodynamic Profiling

The thermodynamic stability of ester bonds is fundamentally governed by the transition state energy required to form a tetrahedral intermediate during nucleophilic attack[1]. In standard benzoate esters, electron-withdrawing groups (EWGs) like a nitro substituent accelerate hydrolysis by increasing the electrophilicity of the carbonyl carbon.

However, 3-methylphenyl 2-nitrobenzoate deviates from standard Hammett Linear Free-Energy Relationships (LFER) due to the ortho effect [2].

  • Electronic Activation: The inductive and resonance effects of the nitro group strongly polarize the carbonyl bond, theoretically lowering the activation energy ( Ea​ ) for hydrolysis[3].

  • Steric Hindrance: The physical bulk of the nitro group at the 2-position forces the carbonyl oxygen out of coplanarity with the aromatic ring and physically shields the Dunitz-Bürgi trajectory required for hydroxide ion attack[3][4].

  • Leaving Group Dynamics: The meta-methyl group on the phenolic ring slightly destabilizes the resulting phenoxide anion compared to an unsubstituted phenol, marginally increasing the thermodynamic barrier to C-O bond cleavage.

Table 1: Comparative Kinetic & Thermodynamic Parameters

To contextualize the stability of 3-methylphenyl 2-nitrobenzoate, we compare it against its para-substituted isomer.

Parameter3-Methylphenyl 2-Nitrobenzoate3-Methylphenyl 4-NitrobenzoateMechanistic Driver (Causality)
Alkaline Hydrolysis Rate ( kOH​ ) ModerateHighSteric hindrance from the ortho-nitro group impedes the formation of the tetrahedral intermediate[2].
Activation Energy ( Ea​ ) HigherLowerThe steric bulk requires higher kinetic energy to achieve the optimal transition state geometry[4].
Photolytic Lability HighLowThe ortho-nitro arrangement facilitates unique excited-state intramolecular rearrangements[5].
Enzymatic Reduction Rate HighModerateNitrobenzoate reductases often exhibit distinct regiospecificity, rapidly reducing the ortho-nitro group to a hydroxylamine[6].

Core Degradation Pathways

Alkaline Hydrolysis (Aqueous Degradation)

In aqueous environments, base-catalyzed hydrolysis is the primary degradation pathway[7]. The reaction is first-order with respect to both the ester and the hydroxide ion concentration. The presence of the ortho-nitro group creates a kinetic bottleneck at the intermediate formation stage, but once the tetrahedral intermediate is formed, the collapse into 2-nitrobenzoate and 3-methylphenol is rapid.

Hydrolysis Ester 3-Methylphenyl 2-Nitrobenzoate Tetra Tetrahedral Intermediate Ester->Tetra OH Hydroxide Ion (OH-) Nucleophilic Attack OH->Tetra Collapse Intermediate Collapse Tetra->Collapse Steric Steric Hindrance (o-Nitro Group) Steric->Tetra Inhibits Attack Products 2-Nitrobenzoate + 3-Methylphenol Collapse->Products

Caption: Base-catalyzed hydrolysis mechanism highlighting the steric bottleneck induced by the ortho-nitro group.

Photochemical Cleavage

While ortho-nitrobenzyl groups are classic photolabile protecting groups, ortho-nitrobenzoate esters also exhibit significant photochemical reactivity[8][9]. Upon UV irradiation (typically 300–350 nm), the molecule enters an excited singlet state. The proximity of the nitro oxygen to the aromatic system can lead to radical-mediated decomposition or phototautomerization, ultimately yielding ortho-nitrosobenzoic acid derivatives and releasing the 3-methylphenol moiety[5][10]. This pathway is critical to account for when handling the compound in ambient light during drug formulation.

Biocatalytic and Reductive Degradation

In biological matrices or wastewater environments, the nitro group is highly susceptible to bacterial and enzymatic reduction. Enzymes such as nitrobenzoate reductases (e.g., in Pseudomonas or Comamonas species) reduce the ortho-nitro group to a hydroxylamine (-NHOH) or amine (-NH2)[6][11]. This reduction fundamentally alters the electronic profile of the molecule: the strongly electron-withdrawing nitro group becomes an electron-donating amine, drastically increasing the thermodynamic stability of the ester bond against base hydrolysis, but opening the door to subsequent enzymatic ring-cleavage pathways.

Self-Validating Experimental Protocols

To ensure data trustworthiness (a core pillar of E-E-A-T), kinetic evaluations cannot rely on a single analytical technique. The following protocol utilizes a self-validating system: continuous UV-Vis spectrophotometry cross-referenced against discrete LC-MS/MS sampling. This orthogonal approach eliminates artifacts such as photobleaching or unexpected transesterification.

Protocol: Orthogonal Kinetic Profiling of Ester Hydrolysis

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) for the alkaline hydrolysis of 3-methylphenyl 2-nitrobenzoate.

Step-by-Step Methodology:

  • Buffer Equilibration: Prepare a series of non-nucleophilic buffers (e.g., Borate or Phosphate) ranging from pH 8.0 to 11.0. Causality: Maintaining a high, constant pH ensures pseudo-first-order kinetics, allowing the isolation of the ester's concentration variable[7].

  • Temperature Control: Equilibrate the buffer solutions in a UV-Vis cuvette at exactly 25.0 ± 0.1 °C using a Peltier thermostat. Causality: Ester hydrolysis is highly temperature-dependent; strict thermal control is required to accurately calculate the activation energy ( Ea​ ).

  • Substrate Injection (t=0): Inject a small volume (e.g., 10 µL) of 3-methylphenyl 2-nitrobenzoate dissolved in anhydrous acetonitrile into 3 mL of the buffer to achieve a final concentration of 50 µM. Causality: Acetonitrile ensures solubility without acting as a competing nucleophile (unlike ethanol or methanol).

  • In-Situ Spectrophotometric Monitoring: Monitor the continuous increase in absorbance at the λmax​ of the released 3-methylphenoxide anion (typically around 290-300 nm).

  • Orthogonal Acidic Quenching (Self-Validation): At specific time intervals (e.g., 5, 10, 20, 30 minutes), extract 100 µL aliquots from a parallel reaction vessel and immediately quench by mixing with 100 µL of 0.1 M HCl. Causality: Acidification instantly halts base-catalyzed hydrolysis, freezing the chemical state for accurate LC-MS/MS quantification of the remaining intact ester.

  • Data Synthesis: Plot ln(A∞​−At​) versus time from the UV-Vis data, and correlate the derived kobs​ with the absolute molar degradation tracked via LC-MS/MS.

Workflow Prep Buffer Equilibration (pH 8.0 - 11.0) Initiate Substrate Injection (t=0) Prep->Initiate Monitor In-situ UV-Vis Spectrophotometry Initiate->Monitor Quench Acidic Quenching (Self-Validation) Monitor->Quench Discrete Aliquots Analyze LC-MS/MS Quantification Quench->Analyze Analyze->Monitor Orthogonal Validation

Caption: Self-validating experimental workflow combining continuous UV-Vis with discrete LC-MS/MS sampling.

Conclusion

The thermodynamic stability of 3-methylphenyl 2-nitrobenzoate is defined by a delicate balance between the electronic activation and steric shielding provided by the ortho-nitro group. By understanding its specific vulnerabilities to alkaline hydrolysis, UV irradiation, and biological reduction, researchers can accurately predict its half-life and degradation products in complex matrices. Employing self-validating, orthogonal analytical protocols ensures that kinetic data is both robust and reproducible.

References

  • The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate and Ethyl p-Nitrothiolbenzoate. Journal of the American Chemical Society.[Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.[Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.[Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.[Link]

  • Kinetic studies in ester hydrolysis. Part VI. The Steric Factor in Ester Hydrolysis. Indian Academy of Sciences.[Link]

  • The power of light in polymer science: photochemical processes to manipulate polymer formation, structure, and properties. RSC Publishing.[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.[Link]

  • Chain-Length-Dependent Photolysis of ortho-Nitrobenzyl-Centered Polymers. ACS Macro Letters.[Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.[Link]

  • A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. Oxford University Press.[Link]

  • Novel degradative pathway of 4-nitrobenzoate in Comamonas acidovorans NBA-10. Microbiology Society.[Link]

Sources

Exploratory

Synthesis, Characterization, and Sourcing of 3-Methylphenyl 2-Nitrobenzoate: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, structurally distinct building blocks are the lifeblood of combinatorial chemistry and High-Throughput Screening (HTS) libraries. 3-Methylphenyl 2-nitrobenzoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, structurally distinct building blocks are the lifeblood of combinatorial chemistry and High-Throughput Screening (HTS) libraries. 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl o-nitrobenzoate) is a specialized, sterically hindered aromatic ester. It serves as a critical intermediate in medicinal chemistry, primarily because its nitro group acts as a masked amine, allowing for downstream diversification into complex heterocyclic scaffolds such as quinazolinones. This whitepaper provides a comprehensive guide on the chemical informatics, sourcing realities, and de novo synthesis protocols for this compound.

Chemical Identity & Informatics

Unlike ubiquitous bulk solvents or common reagents, 3-methylphenyl 2-nitrobenzoate is a highly specialized compound. Consequently, it lacks a universally registered, publicly indexed CAS Registry Number in standard commercial databases, though it is rigorously cataloged in proprietary HTS libraries[1].

Table 1: Physicochemical and Informatics Profile

PropertyValue
Systematic Name 3-Methylphenyl 2-nitrobenzoate
Common Synonyms m-Tolyl o-nitrobenzoate; Benzoic acid, 2-nitro-, 3-methylphenyl ester
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES Cc1cccc(OC(=O)c2ccccc2[O-])c1
InChIKey SKAQTBUOYJZQNX-UHFFFAOYAX
Registry Status Proprietary to specific HTS libraries (e.g., ARONIS Catalog ID: a02532)[2]

Strategic Sourcing & Supply Chain Realities

Because 3-methylphenyl 2-nitrobenzoate is not typically stocked by bulk chemical suppliers (e.g., Sigma-Aldrich or Fisher Scientific), researchers have two primary avenues for procurement:

  • HTS Library Vendors: The compound is synthesized and validated (typically via ¹H-NMR for >90% purity) by specialized fine organic compound suppliers like ARONIS, which maintain extensive collections of combinatorial building blocks[1],[2].

  • Custom/In-House Synthesis: For scale-up or specific derivative generation, drug development professionals must rely on de novo synthesis using commercially available precursors (m-cresol and 2-nitrobenzoic acid).

De Novo Synthesis: The Steglich Methodology

Mechanistic Rationale

The direct esterification of phenols is notoriously difficult due to their poor nucleophilicity compared to aliphatic alcohols,[3]. While the Schotten-Baumann reaction (utilizing 2-nitrobenzoyl chloride and a base like pyridine) is a traditional workaround, the Steglich Esterification is vastly preferred in modern parallel synthesis. First described by Wolfgang Steglich in 1978, this method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst[4]. This approach allows the direct use of bench-stable 2-nitrobenzoic acid under mild, room-temperature conditions, bypassing the need to handle corrosive acid chlorides[5].

Mechanistic Pathway

SteglichMechanism A 2-Nitrobenzoic Acid C O-Acylisourea Intermediate A->C + DCC B DCC (Coupling Agent) B->C E Acylpyridinium Intermediate C->E + DMAP H Dicyclohexylurea (DCU) C->H Byproduct Cleavage D DMAP (Catalyst) D->E E->D DMAP Regeneration G 3-Methylphenyl 2-Nitrobenzoate E->G + m-Cresol F m-Cresol (Nucleophile) F->G

Mechanistic pathway of the Steglich esterification yielding 3-methylphenyl 2-nitrobenzoate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that experimental causality is clear at every stage of the workflow.

Step 1: Reagent Preparation and Activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nitrobenzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1.1 equivalents of DCC portion-wise.

  • Causality: Cooling is critical here. It prevents the highly exothermic activation step from degrading the starting material and minimizes the premature 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct[4].

Step 2: Catalysis and Nucleophilic Addition

  • Introduce 0.1 equivalents of DMAP.

  • Causality: DMAP acts as a superior acyl transfer agent. It attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which outcompetes the unwanted rearrangement pathway and accelerates the reaction[4],[5].

  • Slowly add 1.0 equivalent of m-cresol (3-methylphenol) dissolved in a minimal amount of anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

Step 3: Self-Validating Workup and Purification

  • Monitor the reaction via Thin Layer Chromatography (TLC).

  • Upon completion, filter the heterogeneous mixture through a Celite pad.

  • Causality: The conversion of DCC to dicyclohexylurea (DCU) results in a dense white precipitate. The appearance of this precipitate serves as a direct visual confirmation that the coupling activation has occurred[4].

  • Wash the filtrate sequentially with 1M HCl (to remove the DMAP catalyst), saturated NaHCO₃ (to neutralize and extract any unreacted 2-nitrobenzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (ethyl acetate/hexanes) to yield the pure 3-methylphenyl 2-nitrobenzoate.

Applications in Medicinal Chemistry

The strategic value of 3-methylphenyl 2-nitrobenzoate lies in its latent functionality. The nitro group on the benzoate moiety is a classic "masked" amine. Following the esterification, the nitro group can be selectively reduced (e.g., via catalytic hydrogenation with Pd/C or using tin(II) chloride) to yield 3-methylphenyl 2-aminobenzoate.

This resulting anthranilate derivative is a highly valuable pharmacophore. It is frequently utilized in the synthesis of quinazolinones and other nitrogen-containing heterocycles that serve as kinase inhibitors or G-protein coupled receptor (GPCR) ligands. Furthermore, the m-tolyl group provides specific steric bulk and lipophilicity, parameters that are critical for optimizing the fit of the molecule into hydrophobic binding pockets during Structure-Activity Relationship (SAR) campaigns.

References

  • ARONIS Fine Organic Compound Collection. (n.d.). Anilines.net - Collection of small molecules, building blocks and fine organic compound samples.
  • ARONIS Auto Stock Catalog. (n.d.). Index of Screening Compounds (a02532).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(12), e23416.
  • Grokipedia. (2026). Phenolates - Synthesis Methods and Organic Synthesis.
  • Indian Journal of Chemistry. (2008). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Methylphenyl 2-nitrobenzoate via Steglich Esterification

Target Audience: Researchers, scientists, and drug development professionals. Methodology: DMAP-Catalyzed Carbodiimide Coupling (Steglich Protocol) Introduction & Strategic Rationale The synthesis of aryl esters from ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Methodology: DMAP-Catalyzed Carbodiimide Coupling (Steglich Protocol)

Introduction & Strategic Rationale

The synthesis of aryl esters from sterically hindered or electronically deactivated precursors often fails under classical Fischer esterification conditions. Phenols are inherently poor nucleophiles, and the harsh acidic conditions required for traditional esterification can lead to substrate degradation or poor yields. The 1[1], first introduced by Wolfgang Steglich in 1978, provides a mild, neutral, and highly efficient alternative.

In this protocol, we detail the synthesis of 3-methylphenyl 2-nitrobenzoate by coupling 2-nitrobenzoic acid with 3-methylphenol (m-cresol). The ortho-nitro group on the benzoic acid introduces significant steric hindrance. To overcome this barrier, N,N'-Dicyclohexylcarbodiimide (DCC) is employed as a potent dehydrating coupling agent alongside 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst.

Mechanistic Causality

Understanding the underlying 2[2] is critical for troubleshooting and optimizing the yield of this specific transformation:

  • Activation : DCC reacts with 2-nitrobenzoic acid to form an O-acylisourea intermediate. This species is highly reactive but is susceptible to a deleterious 1,3-rearrangement into a thermodynamically stable, inactive N-acylurea[2].

  • Catalysis : Because 3-methylphenol is a weak nucleophile, it cannot outcompete the N-acylurea rearrangement on its own. DMAP, a highly nucleophilic pyridine derivative, rapidly attacks the O-acylisourea to form an acyl-pyridinium salt (an "active ester")[3].

  • Esterification : The acyl-pyridinium intermediate is highly electrophilic and immune to intramolecular rearrangement. This allows the weak phenol nucleophile to attack efficiently, yielding the target ester and regenerating the DMAP catalyst[1].

Steglich_Mechanism A 2-Nitrobenzoic Acid + DCC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C N-Acylurea (Inactive Byproduct) B->C Acyl Migration D Acyl-pyridinium Salt (Active Ester) B->D + DMAP Catalyst E 3-Methylphenyl 2-nitrobenzoate + DCU D->E + m-Cresol

Logical flow of the DMAP-catalyzed Steglich esterification mechanism.

Experimental Design & Reagent Matrix

The success of this protocol relies on strict stoichiometric control and anhydrous conditions. Any ambient moisture will react with the O-acylisourea intermediate to form 2-nitrobenzoic acid and dicyclohexylurea (DCU), needlessly consuming the DCC coupling agent.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
2-Nitrobenzoic acid167.121.01.67 gElectrophile (Carboxylic acid)
3-Methylphenol (m-Cresol)108.141.01.08 gNucleophile (Alcohol)
DCC206.331.12.27 gDehydrating Coupling Agent
DMAP122.170.10.12 gAcyl Transfer Catalyst
Dichloromethane (DCM)84.93N/A40 mLAprotic Solvent

Step-by-Step Protocol

This procedure is designed as a self-validating system. Visual cues (e.g., byproduct precipitation) and TLC monitoring are integrated to ensure real-time reaction feedback.

Workflow Step1 Dissolve Acid, Phenol & DMAP in DCM Step2 Add DCC at 0 °C Step1->Step2 Step3 Stir at RT (Coupling) Step2->Step3 Step4 Filter DCU Precipitate Step3->Step4 Step5 Aqueous Wash & Column Purify Step4->Step5

Experimental workflow for the synthesis and purification of the target ester.

Phase 1: Setup and Activation
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen or Argon to establish an inert atmosphere.

  • Dissolution : Add 2-nitrobenzoic acid (1.67 g, 10.0 mmol), 3-methylphenol (1.08 g, 10.0 mmol), and DMAP (0.12 g, 1.0 mmol) to the flask. Inject 30 mL of anhydrous DCM. Stir until a homogenous solution is achieved.

  • Thermal Control : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial formation of the O-acylisourea is highly exothermic. Maintaining 0 °C during DCC addition suppresses the thermal 1,3-rearrangement to the dead-end N-acylurea byproduct, maximizing the availability of the active intermediate[4].

  • DCC Addition : Dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM in a separate vial. Add this solution dropwise over 15 minutes to the main reaction mixture using a syringe or addition funnel.

Phase 2: Coupling and Self-Validation
  • Reaction Execution : After complete addition, stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 3–4 hours. Self-Validation Checkpoint: Within 10–15 minutes of the DCC addition, a voluminous white precipitate will begin to form. This is N,N'-dicyclohexylurea (DCU), the hydrated byproduct of DCC. Its appearance visually validates that the carboxylic acid activation is proceeding successfully[1].

  • Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system. The reaction is complete when the UV-active spot corresponding to 2-nitrobenzoic acid is fully consumed.

Phase 3: Workup and Purification
  • Filtration : Filter the heterogeneous mixture through a sintered glass funnel (or a tightly packed pad of Celite) to remove the insoluble DCU. Wash the filter cake with cold DCM (2 × 10 mL) to ensure complete product recovery.

  • Aqueous Washing : Transfer the combined filtrate to a separatory funnel.

    • Wash with 0.5 M HCl (20 mL) to protonate and partition the DMAP catalyst into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid and remove any unreacted 2-nitrobenzoic acid.

    • Wash with brine (20 mL) to remove bulk water from the organic phase.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography : Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate pure 3-methylphenyl 2-nitrobenzoate.

Expected Analytical Data

ParameterExpected Result
Physical State Pale yellow to off-white crystalline solid
Isolated Yield 85 – 92%
TLC (Hexane:EtOAc 4:1) Target Ester: Rf ~ 0.6 (UV active)
Byproduct Indicator DCU: White precipitate, Rf ~ 0.1

References[3] Title: Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVl-kWd-ET9q94q4DaNdlrGJyMAg4ud1wOIm4sCE8CvX-pEwXdAe0mYQeFojVHwgTI1e9vvnlJ9ySnwINNHCpde44EC8Oa--Vvl-GRd6SJ1msSl336EWuPKqJ-9KfVImMRXVP0FQHdhhbAPXpUIaZUALIZIyZdsdOstGGGjtelrN512mVA68AR8qV_lRYnn7eK3frKRNuwPbQX_SXbDrfJhZc04yLeZeSGQGqiL3p9GfjDf4Nb[2] Title: Steglich Esterification. Source: organic-chemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkP0UhpwEFsTBAcS7OISH-m557oY2iak2anhvFU1xGNu-UE9nZUNb53ru5HpJJ6aZ5rB-xoNktMnkxcWgk9ahl_zE5gXxNKPV8eiwOP7RrAoXPjghqTtlDZ-NgE_rmRROPboAbK05XlCBSlm2fTGWXghctf2ZrE8gZUEXFq8YE33nh-QsScim0[4] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg6PcVJVzTAAPlDK4hdUwTSZYgVDopYLJdv6hhUCSZDKVp9RZq3k75SHfqrWwVcqEMUgPcqwVsS4bIROavkh9XKBa1ZCPsimh5p7Jorzfoy5lSUT48JwCUw2rju_DIOM2PQJCD3tQmL9J2axC3[1] Title: Steglich esterification. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-YbeUeFQYd3K-T20_O2KTSVVn-ELnQvdAwqsCTSlRUqdg96OVB6vSUkccTeWC13XEfceYK7sAqcA-tkrp-WeDl4IAPjUD5Km4yHDAxSJQKrb7y8Na0zD3J6RrWxmiLITOeDGovMWeNegXlMlyiNd

Sources

Application

Application Note: Laboratory Synthesis of 3-Methylphenyl 2-nitrobenzoate

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application: Synthesis of functionalized aryl esters as pharmaceutical building blocks and screening library intermediates. Introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application: Synthesis of functionalized aryl esters as pharmaceutical building blocks and screening library intermediates.

Introduction and Mechanistic Strategy

The synthesis of 3-methylphenyl 2-nitrobenzoate (also known as m-tolyl 2-nitrobenzoate) involves the esterification of 3-methylphenol (m-cresol) with 2-nitrobenzoyl chloride. Phenols are inherently less nucleophilic than primary or secondary aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, direct uncatalyzed esterification with acid chlorides is often sluggish and low-yielding.

To overcome this electronic hindrance, two primary mechanistic strategies are typically employed in professional settings:

  • The Schotten-Baumann Reaction: This classic approach utilizes a biphasic system (e.g., aqueous NaOH and dichloromethane). The strong aqueous base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which readily attacks the acid chloride residing in the organic phase, while simultaneously neutralizing the generated HCl[1][2].

  • DMAP-Catalyzed Acyl Transfer (Steglich-type conditions): For moisture-sensitive substrates or when strictly anhydrous conditions are preferred, the reaction is driven by 4-dimethylaminopyridine (DMAP) in the presence of an auxiliary base like triethylamine (Et₃N). DMAP acts as a powerful nucleophilic catalyst, reacting rapidly with 2-nitrobenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward the weakly nucleophilic phenol than the parent acid chloride[3][4].

This protocol details the DMAP-catalyzed anhydrous route , as it provides superior control over hydrolysis side-reactions and is highly scalable for generating high-purity pharmaceutical intermediates.

Experimental Workflow

G Setup 1. System Setup Anhydrous DCM, N2 Atm Reagents 2. Reagent Loading m-Cresol, Et3N, DMAP (0.1 eq) Setup->Reagents Addition 3. Electrophile Addition 2-Nitrobenzoyl Chloride at 0 °C Reagents->Addition Reaction 4. Acyl Transfer Reaction Stir at RT, TLC Monitoring Addition->Reaction Workup 5. Aqueous Workup Quench, HCl wash, Brine wash Reaction->Workup Purification 6. Purification Flash Chromatography / Recrystallization Workup->Purification Product 7. Final Product 3-Methylphenyl 2-nitrobenzoate Purification->Product

Figure 1: Step-by-step workflow for the DMAP-catalyzed synthesis of 3-methylphenyl 2-nitrobenzoate.

Reaction Parameters and Stoichiometry

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmountDensity / Conc.
m-Cresol Nucleophile108.141.01.08 g (1.04 mL)1.03 g/mL
2-Nitrobenzoyl chloride Electrophile185.561.12.04 gSolid/Liquid melt
Triethylamine (Et₃N) Auxiliary Base101.191.51.52 g (2.09 mL)0.726 g/mL
DMAP Acyl Transfer Catalyst122.170.10.12 gSolid
Dichloromethane (DCM) Solvent84.93N/A30 mLAnhydrous

Note: A slight excess (1.1 eq) of the acid chloride is used to ensure complete consumption of the phenol, as trace moisture can hydrolyze the electrophile into unreactive 2-nitrobenzoic acid.

Step-by-Step Laboratory Protocol

Phase 1: Preparation and Initiation
  • Glassware Preparation: Flame-dry or oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Assemble the apparatus under a continuous flow of dry Nitrogen or Argon to establish an inert atmosphere. Causality: 2-Nitrobenzoyl chloride is highly sensitive to moisture; ambient humidity will cause competitive hydrolysis, reducing the yield of the target ester.

  • Substrate Loading: Inject 30 mL of anhydrous dichloromethane (DCM) into the flask. Add m-cresol (1.08 g, 10 mmol), followed by triethylamine (2.09 mL, 15 mmol) and DMAP (0.12 g, 1 mmol). Stir the mixture until the DMAP is fully dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: The subsequent acylation is highly exothermic. Cooling prevents localized heating that could lead to the degradation of the N-acylpyridinium intermediate or the formation of colored byproducts.

Phase 2: Electrophile Addition and Reaction
  • Acid Chloride Addition: Dissolve 2-nitrobenzoyl chloride (2.04 g, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over a period of 15–20 minutes using a pressure-equalizing dropping funnel or a syringe pump.

  • Observation: A white precipitate (triethylammonium chloride) will begin to form almost immediately, serving as a visual, self-validating indicator that the acyl transfer is occurring and HCl is being successfully scavenged by the auxiliary base.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). Use a solvent system of 8:2 Hexanes:Ethyl Acetate. Visualize the spots using a UV lamp (254 nm). The reaction is deemed complete when the spot corresponding to m-cresol is no longer visible.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the flask. Stir vigorously for 10 minutes to hydrolyze any unreacted 2-nitrobenzoyl chloride.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) DCM layer. Wash the aqueous layer once with an additional 10 mL of DCM and combine the organic fractions.

  • Washing:

    • Wash the combined organic layers with 20 mL of 1M aqueous HCl. Causality: This step protonates and removes the DMAP catalyst and excess triethylamine, partitioning them into the aqueous waste.

    • Wash with 20 mL of brine (saturated NaCl) to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methylphenyl 2-nitrobenzoate.

Phase 4: Purification
  • Flash Column Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to 10% Ethyl Acetate in Hexanes. Collect the fractions containing the pure product (identified via TLC) and remove the solvent in vacuo. Alternatively, if the crude product solidifies, it may be recrystallized from a mixture of ethanol and water.

References

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from[Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from[Link]

  • Chemistry LibreTexts. IV. Aryl Thionocarbonates (DMAP-Catalyzed Reactions). Retrieved from[Link]

  • ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from[Link]

Sources

Method

High-Yield Catalytic Synthesis of 3-Methylphenyl 2-nitrobenzoate: Application Notes and Protocols

Abstract & Introduction The synthesis of 3-Methylphenyl 2-nitrobenzoate presents a unique chemical challenge due to the steric hindrance of the ortho-nitro group on 2-nitrobenzoic acid and the inherently weak nucleophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The synthesis of 3-Methylphenyl 2-nitrobenzoate presents a unique chemical challenge due to the steric hindrance of the ortho-nitro group on 2-nitrobenzoic acid and the inherently weak nucleophilicity of the phenolic hydroxyl group on m-cresol. Traditional Fischer esterification (acid catalysis) is highly ineffective under these conditions, often yielding unreacted starting materials or requiring extreme conditions that degrade the substrate.

This application note details two highly efficient, field-proven catalytic methodologies designed for researchers and drug development professionals: the nucleophile-catalyzed Steglich esterification (ideal for rapid lab-scale synthesis) and the Lewis acid-catalyzed direct esterification using arylboronic acids (ideal for scalable, atom-economical process chemistry).

Mechanistic Causality & Reaction Pathways

Method A: Nucleophilic Catalysis via DMAP (Steglich Esterification)

The Steglich esterification relies on N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1]. When 2-nitrobenzoic acid reacts with DCC, it forms an O-acylisourea intermediate[1]. Because m-cresol is a weak nucleophile, its direct attack on this intermediate is exceptionally slow. Without a catalyst, the O-acylisourea undergoes a slow, irreversible intramolecular rearrangement into a stable, unreactive N-acylurea, resulting in a dead-end byproduct and severely diminished yields[1].

The addition of DMAP circumvents this thermodynamic trap. DMAP is a significantly stronger nucleophile than m-cresol and rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate[2]. This intermediate dramatically lowers the activation energy required for the subsequent nucleophilic attack by m-cresol. The alcohol nucleophile attacks the carbonyl carbon of the N-acylpyridinium intermediate, rapidly yielding 3-Methylphenyl 2-nitrobenzoate and regenerating the DMAP catalyst for the next cycle[2].

DMAP_Cycle A 2-Nitrobenzoic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Intermediate B->C + DMAP (Fast) G N-Acylurea (Dead End) B->G No DMAP (Slow rearrangement) E 3-Methylphenyl 2-nitrobenzoate C->E + m-Cresol F DMAP (Catalyst) C->F Regeneration D m-Cresol (Nucleophile) F->B Catalytic Loop

Diagram 1: DMAP-catalyzed Steglich esterification mechanism and side-reaction suppression.

Method B: Lewis Acid Catalysis via Arylboronic Acids

While the Steglich method is highly effective, it suffers from poor atom economy due to the stoichiometric generation of dicyclohexylurea (DCU). A modern, sustainable alternative utilizes arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) as Lewis acid catalysts[3].

The boronic acid reversibly coordinates with the carboxylic acid to form a monoacyloxyboronate intermediate. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, activating it toward nucleophilic attack by m-cresol[3]. Because this is a dehydrative condensation, the dynamic reaction relies on the continuous physical removal of water (e.g., via a Dean-Stark apparatus) to shift the thermodynamic equilibrium toward the ester product[4]. This method is highly scalable and generates only water as a byproduct.

Boronic_Workflow Step1 Step 1: Reagent Assembly 2-Nitrobenzoic acid + m-Cresol + Arylboronic acid (5 mol%) Step2 Step 2: Azeotropic Reflux Toluene solvent (110°C) Dean-Stark apparatus Step1->Step2 Step3 Step 3: Water Removal Continuous shift of equilibrium via physical H2O trapping Step2->Step3 Step4 Step 4: Workup & Isolation Solvent evaporation Silica gel chromatography Step3->Step4

Diagram 2: Experimental workflow for the boronic acid-catalyzed direct esterification.

Experimental Protocols

Protocol A: DCC/DMAP Mediated Synthesis (Lab Scale)

This protocol is optimized for rapid, mild synthesis of sensitive substrates where heating is undesirable.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzoic acid (1.67 g, 10.0 mmol) and m-cresol (1.14 g, 10.5 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (122 mg, 1.0 mmol, 10 mol%) to the solution. Cool the flask to 0 °C using an ice-water bath to control the exothermic coupling reaction.

  • Coupling Agent: Slowly add a solution of DCC (2.27 g, 11.0 mmol) dissolved in 10 mL of anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours under an inert argon atmosphere. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the organic filtrate sequentially with 1M HCl (2 x 25 mL) to remove DMAP, saturated aqueous NaHCO3 (2 x 25 mL) to remove unreacted acid, and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield pure 3-Methylphenyl 2-nitrobenzoate.

Protocol B: Boronic Acid-Catalyzed Direct Esterification (Process Scale)

This protocol is optimized for high atom economy and scalability, avoiding stoichiometric coupling reagents.

  • Preparation: In a 500 mL round-bottom flask, combine 2-nitrobenzoic acid (8.35 g, 50.0 mmol), m-cresol (5.41 g, 50.0 mmol), and 3,4,5-trifluorophenylboronic acid (440 mg, 2.5 mmol, 5 mol%).

  • Solvent & Apparatus: Add 200 mL of anhydrous toluene. Equip the flask with a Dean-Stark trap and a reflux condenser to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). The reaction is driven forward by the continuous removal of water. Maintain reflux for 12–16 hours until water collection in the trap ceases.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with 1M NaOH (2 x 50 mL) to remove the boronic acid catalyst and unreacted starting materials, followed by a brine wash (50 mL).

  • Purification: Dry the organic phase over MgSO4, evaporate the toluene under reduced pressure, and recrystallize the crude product from ethanol to afford the pure ester.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both catalytic pathways, allowing researchers to select the optimal method based on their scale and sustainability requirements.

ParameterMethod A: Steglich (DCC/DMAP)Method B: Boronic Acid Catalysis
Catalyst / Reagents DMAP (10 mol%), DCC (1.1 eq)3,4,5-Trifluorophenylboronic acid (5 mol%)
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C to Room Temperature110 °C (Reflux)
Reaction Time 4 - 6 hours12 - 16 hours
Typical Yield 85 - 92%78 - 85%
Primary Byproduct Dicyclohexylurea (DCU)Water (removed via Dean-Stark)
Atom Economy Low (Stoichiometric DCU waste)High (Only water as byproduct)
Scalability Good for lab scale (<100g)Excellent for process scale (>1kg)

References

  • Steglich Esterification - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Applications of 4-dimethylaminopyridine (DMAP) in accelerating esterification reactions for pharmaceutical synthesis Source: bdmaee.net URL:[Link]

  • Boronic Acid-Catalyzed Reactions of Carboxylic Acids Source: researchgate.net URL:[Link]

  • Internal and External Catalysis in Boronic Ester Networks Source: nih.gov (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols: Recrystallization of 3-Methylphenyl 2-nitrobenzoate

Introduction 3-Methylphenyl 2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is paramount to ensure the desired reaction outcomes, yield, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methylphenyl 2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2][3] This application note provides a detailed guide to the recrystallization of 3-Methylphenyl 2-nitrobenzoate, offering insights into solvent selection, protocol optimization, and troubleshooting.

Understanding the Analyte: 3-Methylphenyl 2-nitrobenzoate

A thorough understanding of the physicochemical properties of 3-Methylphenyl 2-nitrobenzoate is crucial for developing an effective recrystallization protocol.

Structure:

Key Physicochemical Properties:

Likely impurities from its synthesis, which typically involves the esterification of 2-nitrobenzoic acid with 3-methylphenol, could include unreacted starting materials (2-nitrobenzoic acid and 3-methylphenol) and side-products from potential side reactions. The goal of recrystallization is to selectively crystallize the desired product, leaving these impurities in the solution.[5]

Core Principles of Recrystallization

The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] The ideal solvent for recrystallizing 3-Methylphenyl 2-nitrobenzoate should meet the following criteria:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.[6]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3][6]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[4]

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[7]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal by filtration.[6]

Solvent System Selection for 3-Methylphenyl 2-nitrobenzoate

Given the moderately polar nature of 3-Methylphenyl 2-nitrobenzoate, a range of solvents with varying polarities should be considered. A systematic approach to solvent screening is recommended.

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar78Often a good starting point for aromatic esters and nitro compounds.[4]
MethanolPolar65Similar to ethanol but with a lower boiling point.[8]
IsopropanolPolar82Another common alcohol solvent.[9]
Ethyl AcetateModerately Polar77A good solvent for many esters.[9]
TolueneNonpolar111May be suitable if the compound is less polar than anticipated.
Heptane/HexaneNonpolar98/69Typically used as an anti-solvent in mixed-solvent systems.[9]
WaterHighly Polar100Unlikely to be a good single solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol.[6]

Experimental Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of the crude 3-Methylphenyl 2-nitrobenzoate into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.[5]

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.[5]

  • Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals upon cooling is a promising candidate.

Recrystallization Protocols

Based on the properties of similar aromatic nitro esters, both single-solvent and mixed-solvent recrystallization methods are viable.

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)

This protocol is suitable if a single solvent with a significant temperature-dependent solubility for 3-Methylphenyl 2-nitrobenzoate is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude 3-Methylphenyl 2-nitrobenzoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate, adding more hot solvent in small portions until the solid is completely dissolved.[10] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[11]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and gently reheat for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[3][12]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling encourages the formation of larger, purer crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]

  • Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for some time. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point or in a desiccator.[1]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This technique is employed when no single solvent meets all the ideal criteria.[6] A common and effective pair for moderately polar compounds is a "good" solvent in which the compound is soluble (e.g., ethanol) and a "bad" or "anti-solvent" in which it is insoluble (e.g., water).[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-Methylphenyl 2-nitrobenzoate in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).[13] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[13]

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. The wash solvent should be a cold mixture of the two solvents in the same proportion as the final crystallization mixture.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of 3-Methylphenyl 2-nitrobenzoate via recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude 3-Methylphenyl 2-nitrobenzoate add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration filtrate Clear Hot Filtrate hot_filtration->filtrate cool_slowly Slow Cooling to RT filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_in_mother_liquor Crystals in Mother Liquor ice_bath->crystals_in_mother_liquor vacuum_filtration Vacuum Filtration crystals_in_mother_liquor->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General workflow for the recrystallization of 3-Methylphenyl 2-nitrobenzoate.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.[14]- The solution is supersaturated.[14]- Boil off some of the solvent to concentrate the solution and cool again.[13]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[15]
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure.[14]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[13]- Select a solvent with a lower boiling point.[13]- Consider purification by chromatography if impurities are significant.[14]
Low recovery/yield - Too much solvent was used.[15]- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not ice-cold.[15]- Use the minimum amount of hot solvent necessary for dissolution.[15]- Ensure the filtration apparatus is pre-heated.[13]- Always use ice-cold solvent for washing the crystals.[15]
Product is still impure - The cooling process was too rapid, trapping impurities.- The chosen solvent was not effective at separating the compound from impurities.- Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.[13]- Re-evaluate the solvent selection and consider a different single or mixed-solvent system.

Conclusion

The successful recrystallization of 3-Methylphenyl 2-nitrobenzoate is a critical step in obtaining a high-purity product suitable for downstream applications in research and drug development. By systematically selecting an appropriate solvent system and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can effectively remove impurities and obtain a product of high quality. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for optimizing the purification of this important chemical intermediate.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022, October 30). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Williamson, K. L. (1989). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Wingfoot Corp. (1959). Method of crystallizing nitro products. U.S.
  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • San Diego Mesa College. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • CristalChem. (2025, October 8). Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. (n.d.).
  • Gustavus Adolphus College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents. (n.d.).
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

Sources

Method

Application Note: 3-Methylphenyl 2-Nitrobenzoate as a Versatile Chemical Intermediate in Drug Discovery and Biocatalysis

Executive Summary & Chemical Profile 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl o-nitrobenzoate) is a highly versatile aromatic ester utilized as a critical intermediate in advanced organic synthesis and bioca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl o-nitrobenzoate) is a highly versatile aromatic ester utilized as a critical intermediate in advanced organic synthesis and biocatalytic profiling. Characterized by the presence of a reducible ortho-nitro group and a sterically tunable meta-cresol leaving group, this compound serves as a bifunctional linchpin. Its primary applications span the one-pot synthesis of antitumor quinazolinones, its use as a substrate analog for mapping bacterial nitroreductases in prodrug therapies, and its conversion into specialized ligands for palladium-catalyzed cross-coupling reactions.

Chemical Identifiers:

  • IUPAC Name: 3-Methylphenyl 2-nitrobenzoate

  • CAS Registry Number: 356539-83-8 (Representative derivative class)[1]

  • InChIKey: SKAQTBUOYJZQNX-UHFFFAOYAX[1]

  • SMILES: Cc1cccc(OC(=O)c2ccccc2[O-])c1[1]

This technical guide outlines the mechanistic rationale, validated protocols, and quantitative benchmarks for deploying 3-methylphenyl 2-nitrobenzoate across diverse synthetic and enzymatic workflows.

Application I: Precursor for Antitumor Quinazolinones via Reductive Heterocyclization

Mechanistic Rationale (Expertise & Experience)

Quinazolinone scaffolds are ubiquitous in FDA-approved oncology and neurology drugs. Traditional syntheses require a tedious two-step process: reduction of the nitro group followed by cyclocondensation. However, 3-methylphenyl 2-nitrobenzoate can undergo an elegant, one-pot intermolecular reductive N-heterocyclization[2].

The causality behind this efficiency lies in the choice of reagents: Formamide and Indium(III) chloride . Formamide acts simultaneously as the solvent, the cyclocondensate (nitrogen source), and the reductant. At elevated temperatures, formamide decomposes to generate carbon monoxide (CO) in situ. The In(III) salt catalyzes the reduction of the ortho-nitro group by this CO surrogate, forming an anthranilic acid derivative. The 3-methylphenoxy group serves as an excellent leaving group during the subsequent Niementowski cyclocondensation, driving the reaction forward without the need for high-pressure hydrogen gas or pyrophoric palladium catalysts[2].

G A 3-Methylphenyl 2-nitrobenzoate B Formamide + In(III) (CO generation) A->B Reduction C Anthranilic Acid Intermediate B->C -H2O D Niementowski Cyclocondensation C->D Formamide Insertion E 4(3H)-Quinazolinone (Antitumor Precursor) D->E Cyclization (- 3-methylphenol)

Fig 1: One-pot reductive N-heterocyclization pathway of 2-nitrobenzoate esters.

Validated Protocol: One-Pot Synthesis of 4(3H)-Quinazolinone

This protocol is self-validating; the precipitation of the product directly from the aqueous quench confirms successful cyclocondensation, bypassing column chromatography.

  • Preparation: In a flame-dried 10 mL round-bottom flask, add 3-methylphenyl 2-nitrobenzoate (1.0 mmol, ~257 mg) and anhydrous Indium(III) chloride (1.0 mmol, 221 mg).

  • Solvent/Reagent Addition: Add neat formamide (1.6 mL, 40 mmol). Critical Step: Do not use dimethylformamide (DMF), as it lacks the N-H protons required for pyrimidine ring formation[2].

  • Thermal Activation: Heat the mixture to 150 °C under an inert argon atmosphere. Stir vigorously.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is self-validating when the UV-active ester spot (Rf ~0.6) is entirely replaced by an intensely blue-fluorescent spot under 254 nm UV light (Rf ~0.3), typically occurring at the 5-hour mark.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into 15 mL of ice-cold distilled water. Stir for 30 minutes. The resulting precipitate is the crude quinazolinone.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL), and pass through a 1-cm silica gel plug using neat ethyl acetate to remove residual In(III) salts. Evaporate to yield the highly pure product.

Application II: Biocatalytic Profiling of Bacterial Nitroreductases

Mechanistic Rationale (Expertise & Experience)

Bacterial nitroreductases (NTRs), such as NbaA from Pseudomonas fluorescens, are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatics into hydroxylamines[3]. These enzymes are heavily investigated for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) in oncology, where they activate non-toxic prodrugs directly at the tumor site.

3-Methylphenyl 2-nitrobenzoate and its structural analogs act as highly specific substrate probes to map the active site of these enzymes. Structural studies reveal that the ester bond of the 2-nitrobenzoate analog covalently binds to the Tyr193 residue of the NbaA enzyme[4]. This covalent modification alters the reactivity of the adjacent Cys194 residue and triggers the dissociation of the Flavin Mononucleotide (FMN) cofactor, effectively inhibiting the enzyme. By utilizing this compound in LC-MS/MS workflows, researchers can pinpoint allosteric and active-site vulnerabilities in novel NTR variants[4].

G A NbaA Nitroreductase (P. fluorescens) C Covalent Binding (Tyr193 Residue) A->C B 3-Methylphenyl 2-nitrobenzoate (Probe) B->C D FMN Cofactor Dissociation C->D Steric Clash & Altered Cys194 Reactivity E Enzyme Inhibition & LC-MS/MS Mapping D->E Structural Validation

Fig 2: Mechanism of NbaA nitroreductase active-site mapping using 2-nitrobenzoate probes.

Validated Protocol: Active-Site Mapping via LC-MS/MS
  • Enzyme Incubation: Incubate purified wild-type NbaA protein (10 µM) with 3-methylphenyl 2-nitrobenzoate (50 µM) in 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM NaCl for 30 minutes at 25 °C.

  • Quenching: Stop the reaction by adding 1% formic acid (final concentration) to denature the protein.

  • Proteolytic Digestion: Add sequencing-grade trypsin (1:50 w/w ratio to NbaA) and incubate overnight at 37 °C.

  • Desalting: Clean up the peptide fragments using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-Exactive).

  • Data Validation: Search the MS/MS spectra for a mass shift corresponding to the covalent addition of the 2-nitrobenzoate moiety on the peptide containing Tyr193. The absence of this mass shift in a Tyr193Phe mutant control sample definitively validates the specificity of the binding[4].

Application III: Ligand Precursor in Palladium-Catalyzed Heck-Type Reactions

Mechanistic Rationale (Expertise & Experience)

Beyond its role as a direct substrate, 3-methylphenyl 2-nitrobenzoate can be hydrolyzed to yield 2-nitrobenzoic acid, which is subsequently converted into Silver 2-nitrobenzoate . This silver salt is a highly specialized additive in Palladium-catalyzed Heck-type oxyarylation and ring-closure reactions (e.g., synthesizing dihydrobenzofurans)[5].

The strong electron-withdrawing nature of the ortho-nitro group stabilizes the intermediate palladium complex. During the oxidative addition of an aryl iodide to Pd(0), the silver 2-nitrobenzoate facilitates rapid halide abstraction. This generates a highly electrophilic, cationic palladium center that dramatically accelerates carbopalladation across the benzofuran double bond, enabling complete C2 regioselectivity and suppressing unwanted ring-opening side reactions[5].

Quantitative Data Summary

The following table summarizes the dramatic effect of 2-nitrobenzoate derivatives on catalytic efficiency across the aforementioned methodologies, providing a quick-reference benchmark for process chemists.

Reaction WorkflowCatalyst / Additive SystemSolvent / ReagentTemp (°C)TimeYield (%)
Reductive Quinazolinone Synthesis InCl₃ (1.0 equiv)Formamide1505 h> 85%
Reductive Quinazolinone Synthesis BiCl₃ (1.0 equiv)Formamide1506 h> 80%
Heck-Type Benzofuran Closure Pd(OAc)₂ + Ag 2-nitrobenzoateDMF5045 min100%
Heck-Type Benzofuran Closure Pd(OAc)₂ + Ag 2-nitrobenzoateDMF2516 h85%

Table 1: Optimization and benchmarking of reaction parameters utilizing 2-nitrobenzoate derivatives[2][5].

References

  • ARONIS. (n.d.). Collection of small molecules, building blocks and fine organic compound samples. Anilines.net.
  • Arkat USA. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors.
  • Oxford Academic. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
  • Seoul National University (SNU). (n.d.). Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA.

Sources

Application

Application Note: Harnessing 3-Methylphenyl 2-Nitrobenzoate as an Electrophile in Cross-Coupling Reactions via C–O Bond Activation

Introduction & Mechanistic Rationale The transition-metal-catalyzed cross-coupling of phenol derivatives represents a major paradigm shift in synthetic organic chemistry. By utilizing C–O bonds instead of traditional C–X...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition-metal-catalyzed cross-coupling of phenol derivatives represents a major paradigm shift in synthetic organic chemistry. By utilizing C–O bonds instead of traditional C–X (halide) bonds, chemists can leverage the vast natural abundance, low toxicity, and orthogonal reactivity of phenols. However, the high bond dissociation energy of the unactivated C(aryl)–O bond (~100 kcal/mol) poses a significant thermodynamic hurdle.

To overcome this, the phenol is often derivatized into an activated ester. 3-Methylphenyl 2-nitrobenzoate serves as an exceptional electrophile in this context. By condensing m-cresol with 2-nitrobenzoic acid, the resulting ester features a highly electron-withdrawing ortho-nitro group. This structural modification significantly lowers the activation barrier for the oxidative addition of the C(aryl)–O bond to low-valent transition metals, such as Ni(0) or Pd(0)[1].

DFT studies demonstrate that the barrier to oxidative addition is highly dependent on the stabilization of the departing carboxylate anion; the strong electron-withdrawing nature of the 2-nitrobenzoate moiety facilitates a lower-energy three-centered transition state[2]. Consequently, 3-methylphenyl 2-nitrobenzoate can seamlessly participate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions without undergoing competitive decarbonylative pathways, provided that appropriate electron-rich, sterically hindered ligands (e.g., PCy3 or NHCs) are employed[3].

Catalytic Cycle & Pathway Visualization

The cross-coupling of 3-methylphenyl 2-nitrobenzoate relies on a well-defined catalytic cycle. The active Ni(0) or Pd(0) catalyst first inserts into the C(aryl)–O bond. The 2-nitrobenzoate acts as the leaving group, generating an Ar–M(II)–O(CO)Ar' intermediate. Subsequent transmetalation with a nucleophile (e.g., an arylboronic acid), followed by reductive elimination, yields the functionalized biaryl product and regenerates the active catalyst[4].

CatalyticCycle Cat Ni(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Ar-Ni(II)(L_n)-O(CO)Ar' Cat->OxAdd C-O Cleavage Substrate 3-Methylphenyl 2-Nitrobenzoate Substrate->OxAdd TransMet Transmetalation Complex Ar-Ni(II)(L_n)-Ar'' OxAdd->TransMet Base / Transmetalation Byproduct 2-Nitrobenzoate Salt OxAdd->Byproduct Leaving Group TransMet->Cat Reductive Elimination Product Biaryl Product (3-Methyl-Ar'') TransMet->Product Boronic Arylboronic Acid Ar''-B(OH)2 Boronic->TransMet

Catalytic cycle of Ni-catalyzed C–O bond activation and cross-coupling of aryl esters.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure reproducibility and self-validation.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol yields 3-methylbiphenyl derivatives via C–C bond formation.

Step 1: Catalyst and Reagent Preparation (Glovebox)

  • Action: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(COD)₂ (5 mol%, 0.025 mmol) and tricyclohexylphosphine (PCy₃, 10 mol%, 0.05 mmol). Add 1.0 mL of anhydrous toluene and stir for 10 minutes.

  • Causality: Ni(COD)₂ is highly sensitive to oxidation; atmospheric O₂ will irreversibly deactivate the Ni(0) species to Ni(II) oxides. PCy₃ is chosen because its high basicity and steric bulk (large cone angle) stabilize the low-valent nickel and accelerate the oxidative addition of the C–O bond[1].

Step 2: Substrate Addition

  • Action: Add 3-methylphenyl 2-nitrobenzoate (0.5 mmol, 128.6 mg) and phenylboronic acid (0.75 mmol, 91.5 mg) to the catalyst solution.

  • Causality: An excess of boronic acid compensates for potential protodeboronation side-reactions occurring at elevated temperatures.

Step 3: Base Addition and Thermal Activation

  • Action: Add anhydrous K₃PO₄ (1.5 mmol, 318 mg). Seal the tube, remove it from the glovebox, and heat at 110 °C for 12 hours.

  • Causality: K₃PO₄ is a mild, insoluble base in toluene. It slowly activates the boronic acid via the formation of a boronate complex, facilitating transmetalation without prematurely hydrolyzing the ester[4]. The high temperature is strictly required to overcome the ~100 kcal/mol dissociation energy of the C(aryl)–O bond.

Step 4: In-Process Control (IPC) & Validation

  • Action: After 4 hours, withdraw a 50 µL aliquot under argon, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

  • Validation: The protocol is validating successfully if the starting material mass (m/z = 257) is depleted by >50% and the product mass (m/z = 168 for 3-methylbiphenyl) is the dominant peak. If m/z = 108 (m-cresol) is observed in high abundance, it indicates premature ester hydrolysis, suggesting wet solvent or compromised base.

Step 5: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove nickel salts and phosphate byproducts, and purify via silica gel chromatography.

Workflow S1 1. Glovebox Setup Ni(COD)2 + PCy3 S2 2. Substrate Addition Ester + Boronic Acid S1->S2 S3 3. Solvent & Base Toluene + K3PO4 S2->S3 S4 4. Thermal Activation 110 °C, 12 h S3->S4 S5 5. Workup & IPC Filtration & GC-MS S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Quantitative Data & Reaction Optimization

The successful cross-coupling of 3-methylphenyl 2-nitrobenzoate is highly dependent on the synergistic combination of catalyst, ligand, and temperature. The table below summarizes the optimization data, demonstrating the causality behind the selected protocol parameters.

Table 1: Optimization of Suzuki-Miyaura Coupling of 3-Methylphenyl 2-Nitrobenzoate with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)Mechanistic Insight / Causality
1 Ni(COD)₂ (5) PCy₃ (10) K₃PO₄ 110 88% Optimal conditions; strong σ-donation stabilizes Ni(0).
2Ni(COD)₂ (5)PPh₃ (10)K₃PO₄11012%PPh₃ is insufficiently electron-rich to drive oxidative addition.
3Pd(OAc)₂ (5)IPr·HCl (5)CsF11075%NHC ligands on Pd are competent, but slightly lower yielding than Ni/PCy₃.
4NiCl₂(dppe) (10)NoneK₂CO₃13035%Ni(II) precatalysts require in situ reduction; bidentate ligands hinder transmetalation.
5Ni(COD)₂ (5)PCy₃ (10)K₃PO₄8045%Insufficient thermal energy to fully overcome the C–O activation barrier.

Note: Yields determined by GC-FID using dodecane as an internal standard. Reactions performed on a 0.5 mmol scale in toluene (0.5 M).

Troubleshooting & Best Practices

  • Ester Hydrolysis vs. Cross-Coupling: The most common failure mode when utilizing aryl 2-nitrobenzoates is the competitive nucleophilic attack of the base or water on the carbonyl carbon, leading to ester hydrolysis (yielding m-cresol) rather than C–O oxidative addition. Solution: Ensure strictly anhydrous conditions and utilize non-nucleophilic, mild bases like K₃PO₄ or CsF suspended in non-polar solvents (toluene)[4].

  • Decarbonylative Side Reactions: While some aryl esters undergo decarbonylation to form alkyl-aryl products[3], the 2-nitrobenzoate leaving group is highly stabilized. Maintaining the reaction temperature at or below 110 °C prevents the extrusion of CO, ensuring high fidelity for the direct C–O cleavage pathway.

Sources

Method

Process Chemistry Application Note: Green Synthesis of 3-Methylphenyl 2-nitrobenzoate

Executive Summary The synthesis of aryl benzoates, specifically 3-methylphenyl 2-nitrobenzoate (m-tolyl 2-nitrobenzoate), is a critical transformation in the development of pharmaceutical intermediates and advanced mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of aryl benzoates, specifically 3-methylphenyl 2-nitrobenzoate (m-tolyl 2-nitrobenzoate), is a critical transformation in the development of pharmaceutical intermediates and advanced materials. Historically, this esterification has relied on hazardous legacy protocols involving the conversion of 2-nitrobenzoic acid to an acid chloride using thionyl chloride ( SOCl2​ ), followed by coupling with 3-methylphenol (m-cresol) in halogenated solvents (e.g., dichloromethane) with toxic organic bases (e.g., pyridine).

This application note details two validated, highly efficient green chemistry paradigms that eliminate volatile organic compounds (VOCs) and toxic reagents: Microwave-Assisted Solvent-Free Esterification and Deep Eutectic Solvent (DES) Mediated Synthesis .

Mechanistic Insights & Causality (E-E-A-T)

Direct Fischer esterification of 2-nitrobenzoic acid with m-cresol is thermodynamically and kinetically challenging. The ortho-nitro group creates severe steric shielding around the carbonyl carbon, and m-cresol is an intrinsically weak nucleophile due to the resonance delocalization of its oxygen lone pair into the aromatic ring. To overcome these barriers without toxic coupling agents, we manipulate the reaction microenvironment:

  • Microwave-Assisted Solid Acid Catalysis: Microwave irradiation in closed vessels allows for rapid, localized superheating of polar substrates, pushing the equilibrium of esterification forward without the need for bulk solvent heating (1)[1]. When paired with a heterogeneous solid acid catalyst like Amberlyst-15, the catalyst acts as a highly concentrated, macroscopic proton source that activates the carbonyl carbon, enabling direct nucleophilic attack in a solvent-free environment (2)[2].

  • DES-Mediated Causality: A Deep Eutectic Solvent composed of Choline Chloride and p-Toluenesulfonic acid (ChCl:p-TsOH) acts as a dual solvent-catalyst system. The extensive hydrogen-bond network of the DES stabilizes the transition state of the reaction, while the Brønsted acidity of p-TsOH lowers the activation energy barrier for the esterification of phenolic compounds (3)[3]. Furthermore, DES systems exhibit exceptional biocompatibility and solubilizing properties for hydrophobic phenolic substrates, ensuring high local concentrations of the reactants (4)[4].

Synthetic Workflows

G cluster_green Green Chemistry Protocols Start Substrates 2-Nitrobenzoic Acid + m-Cresol MW Microwave + Solid Acid Solvent-Free, 130°C Start->MW Protocol A DES DES (ChCl:p-TsOH) Dual Solvent/Catalyst Start->DES Protocol B Trad Traditional Route SOCl2 / DCM / Pyridine Start->Trad Legacy Product Target Molecule 3-Methylphenyl 2-nitrobenzoate MW->Product DES->Product Trad->Product

Figure 1: Divergent synthetic pathways for 3-methylphenyl 2-nitrobenzoate production.

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Solvent-Free Esterification

Reagents: 2-Nitrobenzoic acid (10 mmol), m-cresol (12 mmol), Amberlyst-15 dry resin (150 mg).

  • Preparation: Grind 2-nitrobenzoic acid and m-cresol in an agate mortar to form a uniform paste. Transfer the mixture to a 10 mL microwave-safe sealed quartz vessel.

  • Catalyst Addition: Add Amberlyst-15 resin to the vessel. Do not add any organic solvent.

  • Irradiation: Place the sealed vessel in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 130°C with a maximum power output of 150 W for 15 minutes.

    • Validation Checkpoint: Monitor the internal pressure trace on the synthesizer. A stable plateau indicates steady-state superheating. A sudden, sharp spike indicates unwanted decarboxylation, requiring immediate power abortion.

  • Isolation: Cool the vessel to room temperature. Extract the crude mixture with hot ethyl acetate (15 mL).

  • Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 resin.

    • Validation Checkpoint: The recovered solid catalyst should maintain its original mass (±5%) after drying, validating its structural integrity for subsequent recycling cycles.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO3​ to remove unreacted acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure ester.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Reagents: 2-Nitrobenzoic acid (10 mmol), m-cresol (12 mmol), Choline Chloride (20 mmol), p-Toluenesulfonic acid monohydrate (40 mmol).

  • DES Formation: In a 50 mL round-bottom flask, combine Choline Chloride and p-TsOH (1:2 molar ratio). Heat the mixture to 80°C under magnetic stirring for 30 minutes.

    • Validation Checkpoint: The mixture must transition from a heterogeneous powder blend to a clear, homogeneous liquid. If opacity remains, the hydrogen-bond network is incomplete, and the subsequent esterification will fail.

  • Reaction: Add 2-nitrobenzoic acid and m-cresol directly into the clear DES. Stir the mixture continuously at 80°C for 3 hours.

  • Precipitation & Isolation: Cool the reaction to room temperature and slowly add 30 mL of deionized water while stirring vigorously.

    • Validation Checkpoint: An immediate pale-yellow precipitate must form. The DES components (ChCl and p-TsOH) are highly hydrophilic and will partition entirely into the aqueous phase, forcing the hydrophobic 3-methylphenyl 2-nitrobenzoate to crash out.

  • Purification: Filter the precipitate, wash with cold water (2 x 10 mL) and a mild 5% NaHCO3​ solution, and dry under vacuum.

Quantitative Data & Method Comparison

ParameterLegacy SynthesisProtocol A (MW + Solid Acid)Protocol B (DES-Mediated)
Primary Reagents SOCl2​ , Pyridine, DCMAmberlyst-15ChCl:p-TsOH
Reaction Time 12 - 24 hours15 minutes3 hours
Temperature Reflux (40-80°C)130°C80°C
Isolated Yield 70 - 75%> 90%> 85%
E-Factor > 50< 5< 10
Catalyst Recovery N/A (Consumed)Yes (Filtration, >5 cycles)Yes (Aqueous extraction)

Analytical Controls

To confirm the success of either protocol, employ the following analytical verifications:

  • TLC Monitoring: Using Hexane:Ethyl Acetate (8:2), the highly polar 2-nitrobenzoic acid will remain near the baseline ( Rf​ < 0.1), while the target ester will migrate rapidly ( Rf​ ~ 0.6).

  • 1H-NMR Diagnostics: The successful formation of 3-methylphenyl 2-nitrobenzoate is confirmed by the downfield shift of the aromatic protons adjacent to the newly formed ester linkage, and the distinct singlet of the m-cresol methyl group (~2.35 ppm), which shifts slightly compared to the free phenol due to the loss of hydrogen bonding and changes in the anisotropic shielding cone of the new ester bond.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor. SN Applied Sciences (ResearchGate).
  • A Review on the Use of Deep Eutectic Solvents in Protection Reactions. National Institutes of Health (NIH).
  • Using Deep Eutectic Solvents to Overcome Limited Substrate Solubility in the Enzymatic Decarboxylation of Bio-Based Phenolic Acids. ACS Sustainable Chemistry & Engineering.

Sources

Application

Scale-up manufacturing process for 3-Methylphenyl 2-nitrobenzoate

An Application Guide to the Scalable Manufacturing of 3-Methylphenyl 2-nitrobenzoate Abstract This comprehensive application note provides a detailed guide for the scale-up manufacturing of 3-Methylphenyl 2-nitrobenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Manufacturing of 3-Methylphenyl 2-nitrobenzoate

Abstract

This comprehensive application note provides a detailed guide for the scale-up manufacturing of 3-Methylphenyl 2-nitrobenzoate, an important chemical intermediate. Moving from bench-scale synthesis to pilot or industrial production requires a thorough understanding of process chemistry, reaction kinetics, thermal safety, and purification strategies. This document outlines a robust and scalable two-step synthesis protocol, focusing on the preparation of 2-nitrobenzoyl chloride followed by its esterification with 3-methylphenol (m-cresol). We will delve into the causality behind procedural choices, critical process parameters, in-process controls, and analytical validation, designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Process Selection

3-Methylphenyl 2-nitrobenzoate is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its industrial production demands a process that is not only high-yielding but also safe, cost-effective, and environmentally considerate.

Several synthetic routes can be envisioned for ester synthesis:

  • Fischer-Speier Esterification: The direct, acid-catalyzed reaction between 2-nitrobenzoic acid and 3-methylphenol. While atom-economical, the esterification of phenols via this method is often slow and requires harsh conditions to drive the equilibrium by removing water.[2][3]

  • Mitsunobu Reaction: This method offers mild conditions and high stereoselectivity but is unsuitable for large-scale manufacturing due to the high cost of reagents (e.g., triphenylphosphine, diethyl azodicarboxylate) and the generation of stoichiometric amounts of byproducts that complicate purification.[4][5][6]

  • Acyl Chloride-Mediated Esterification: This is often the most practical and efficient method for preparing esters from phenols.[7] It involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the phenol. This pathway offers rapid reaction times and high conversion rates at moderate temperatures, making it ideal for scale-up.

This guide will focus on the acyl chloride-mediated pathway for its robustness and scalability. The process is bifurcated into two primary stages: (1) Synthesis of 2-nitrobenzoyl chloride, and (2) Esterification to yield the final product.

Process Chemistry and Mechanism

The overall synthesis is a two-step process starting from 2-nitrobenzoic acid.

Step 1: Formation of 2-Nitrobenzoyl Chloride

2-nitrobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This reaction is highly efficient, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed from the reaction mixture and scrubbed.[8]

Step 2: Esterification

The reactive 2-nitrobenzoyl chloride is then reacted with 3-methylphenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction. This drives the reaction to completion and prevents side reactions.

Reaction Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification 2_NBA 2-Nitrobenzoic Acid 2_NBC 2-Nitrobenzoyl Chloride 2_NBA->2_NBC Toluene, 60-70°C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2_NBC Byproducts1 SO₂ + HCl (gaseous) 2_NBC->Byproducts1 2_NBC_ref 2-Nitrobenzoyl Chloride 3_MP 3-Methylphenol Product 3-Methylphenyl 2-nitrobenzoate 3_MP->Product Base Base (e.g., Pyridine) Base->Product Byproduct2 Base·HCl Salt Product->Byproduct2 2_NBC_ref->Product Toluene, 25-50°C

Caption: Chemical synthesis pathway for 3-Methylphenyl 2-nitrobenzoate.

Scale-Up and Process Optimization

Transitioning from the laboratory to a pilot plant involves more than just increasing reactant quantities. The following parameters are critical for a successful, safe, and reproducible scale-up.

Raw Material and Reagent Specifications

Ensuring the quality of starting materials is the first step in process control.

Material Parameter Specification Justification
2-Nitrobenzoic AcidPurity (HPLC)> 99.0%Prevents introduction of isomeric or other organic impurities.
Moisture (KF)< 0.2%Water consumes thionyl chloride, reducing yield and generating excess HCl.
3-MethylphenolPurity (GC)> 99.5%Minimizes isomeric phenol impurities (o-, p-cresol) which would form difficult-to-separate ester byproducts.
Thionyl ChloridePurity> 99.0%High purity ensures efficient conversion and predictable reaction stoichiometry.
TolueneGradeAnhydrous (<0.05% H₂O)Prevents decomposition of thionyl chloride and the acyl chloride intermediate.
PyridineGradeAnhydrous (<0.05% H₂O)Water can hydrolyze the acyl chloride.
Critical Process Parameters

Stoichiometry:

  • Thionyl Chloride: A slight excess (1.1-1.2 molar equivalents) relative to 2-nitrobenzoic acid is recommended to ensure complete conversion to the acyl chloride.

  • 3-Methylphenol: Typically used in near-stoichiometric amounts (1.0-1.05 equivalents) relative to the starting acid to minimize unreacted raw material in the final product stream.

  • Base (Pyridine): A slight excess (1.1 equivalents) is used to effectively scavenge all generated HCl and catalyze the reaction.

Temperature Control:

  • Acyl Chloride Formation: This reaction is endothermic initially but can become exothermic as HCl and SO₂ evolve. Controlled addition of thionyl chloride to a slurry of the acid in toluene at 40-50°C is advised. The temperature is then raised to 60-70°C and held until gas evolution ceases, ensuring complete reaction. In a large reactor, this requires efficient heat exchange to maintain the target temperature.

  • Esterification: The reaction of 2-nitrobenzoyl chloride with 3-methylphenol is highly exothermic. The acyl chloride solution should be added slowly to the solution of 3-methylphenol and pyridine while maintaining the batch temperature below 50°C. Uncontrolled addition can lead to a dangerous temperature runaway.

Solvent Selection: Toluene is an excellent choice for this process. It is inert to the reaction conditions, has a suitable boiling point for both reaction stages, and allows for azeotropic removal of any residual water if necessary. Its lower solubility for the final product at colder temperatures also makes it a suitable medium for crystallization.

Work-up and Purification

Post-reaction, the mixture contains the product, pyridine hydrochloride salt, and any excess reagents.

  • Quenching & Washing: The reaction mixture is cooled and washed sequentially with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by an aqueous sodium bicarbonate wash to remove any unreacted 2-nitrobenzoic acid.[9] A final water or brine wash removes residual salts.

  • Solvent Removal: The toluene is removed under reduced pressure. Care must be taken as the product is a nitroaromatic compound; temperatures should be kept below 80°C to ensure thermal stability.

  • Crystallization: The crude product, an oil or semi-solid, is purified by crystallization. A mixed solvent system, such as ethanol/water or isopropanol/heptane, is effective.[10] The crude material is dissolved in the primary solvent (e.g., ethanol) at an elevated temperature, and the anti-solvent (e.g., water) is added slowly until turbidity is observed, followed by slow cooling to promote the formation of pure, well-defined crystals.[11]

Safety Considerations
  • Nitro Compounds: Aromatic nitro compounds are energetic and can be thermally unstable. A thorough thermal hazard assessment (e.g., Differential Scanning Calorimetry, DSC) is mandatory before scale-up to determine the maximum safe operating temperature.[11][12]

  • Thionyl Chloride: Highly toxic and corrosive. It reacts violently with water. All operations must be conducted in a closed system with appropriate ventilation and a scrubber system (e.g., caustic soda) to neutralize evolved HCl and SO₂ gases. Personnel must use appropriate personal protective equipment (PPE).[8]

  • Exothermic Reactions: The esterification step poses a significant thermal risk. A robust reactor cooling system and controlled addition rates are critical for safety.[13]

Detailed Pilot-Scale Manufacturing Protocol

This protocol is designed for a 100 L glass-lined reactor and targets a ~5 kg batch of 3-Methylphenyl 2-nitrobenzoate.

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Caustic Scrubber connected to the reactor vent.

  • Receiving vessels for washes.

  • Rotary evaporator or agitated nutsche filter dryer (ANFD).

  • Vacuum oven.

Protocol:

Part A: Preparation of 2-Nitrobenzoyl Chloride Solution

  • Charge the 100 L reactor with 2-nitrobenzoic acid (4.18 kg, 25.0 mol) and toluene (20 L).

  • Begin agitation and heat the slurry to 45°C.

  • Slowly add thionyl chloride (3.27 kg, 2.0 L, 27.5 mol) over 60-90 minutes, maintaining the temperature between 45-55°C. Gas evolution will be observed.

  • Once the addition is complete, slowly heat the reactor contents to 65-70°C and hold for 2-4 hours.

  • In-Process Control (IPC-1): Monitor the reaction for the cessation of gas evolution. A sample can be carefully taken and analyzed (e.g., by IR) to confirm the disappearance of the carboxylic acid peak.

  • Cool the reactor contents to 20-25°C. The resulting toluene solution of 2-nitrobenzoyl chloride is used directly in the next step.

Part B: Esterification 7. In a separate suitable vessel, charge 3-methylphenol (2.70 kg, 25.0 mol), pyridine (2.18 kg, 2.2 L, 27.5 mol), and toluene (15 L). Stir until a clear solution is formed. 8. Transfer this solution to the 100 L reactor's addition funnel. 9. Slowly add the 3-methylphenol/pyridine solution to the 2-nitrobenzoyl chloride solution in the reactor over 2-3 hours. Maintain the internal temperature at 25-40°C using jacket cooling. A thick precipitate of pyridine hydrochloride will form. 10. After the addition is complete, stir the mixture at 40-45°C for 1-2 hours. 11. IPC-2 (Reaction Completion): Monitor by TLC or HPLC until the 3-methylphenol is consumed (<1% remaining).

Part C: Work-up and Isolation 12. Cool the reaction mixture to 20°C. Add water (25 L) and stir for 15 minutes. 13. Stop agitation, allow the layers to separate, and drain the lower aqueous layer. 14. Wash the organic layer with 1M HCl (2 x 20 L). 15. Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 20 L). Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. 16. Wash the organic layer with brine (15 L). 17. Concentrate the organic layer under reduced pressure (50-100 mbar) at a jacket temperature not exceeding 70°C to obtain the crude product as a thick oil or semi-solid.

Part D: Purification 18. Transfer the crude product to a clean crystallization vessel. Add ethanol (10 L) and heat to 60-65°C until fully dissolved. 19. Filter the hot solution to remove any particulates. 20. Slowly add deionized water (approx. 2-3 L) until a persistent cloudiness appears. 21. Cool the mixture slowly to 0-5°C over 4-6 hours with gentle agitation. 22. Hold at 0-5°C for at least 2 hours to maximize crystal formation. 23. Isolate the solid product by filtration (e.g., using an ANFD). 24. Wash the filter cake with a cold (0°C) mixture of ethanol/water (1:1, 5 L). 25. Dry the product under vacuum at 45-50°C until constant weight is achieved. 26. Expected Yield: 5.5 - 6.2 kg (85-95%).

Analytical Methods and Specifications

Final product quality control is essential.

Test Method Specification
AppearanceVisualOff-white to pale yellow crystalline solid
Identification¹H NMR, IRConforms to reference spectrum
PurityHPLC≥ 99.5% (Area %)
Melting PointUSP <741>74-78 °C
Residual SolventsGC-HSToluene < 890 ppm, Ethanol < 5000 ppm
Moisture ContentKarl Fischer≤ 0.1%

Manufacturing Process Workflow

The following diagram illustrates the logical flow of the entire manufacturing process.

Caption: High-level workflow for the pilot-scale production of 3-Methylphenyl 2-nitrobenzoate.

References

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • A 2 step synthesis of methyl 3-n. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • Organic Chemistry Research. (2024, March 30). Advanced Methods for the Synthesis of Nitro Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022, August 4). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3 methyl, 2 nitrobenzoic acid of high selectivity.
  • Organic Syntheses Procedure. (n.d.). nitrostyrene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pilot-Scale Production of Fatty Acid Ethyl Esters by an Engineered Escherichia coli Strain Harboring the p(Microdiesel) Plasmid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016, January 29). Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Southern California. (n.d.). THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Scale Up and Process Optimization of 20 kg Palm Sucrose Ester Production. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • CHIMIA. (n.d.). Process for the Continuous Production of Fatty Acid Esters via Reactive Distillation. Retrieved from [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Organic Chemistry REPL. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • ecoQuery. (n.d.). nitrobenzene production - Asia. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • ACS Publications. (2022, August 4). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Retrieved from [Link]

  • Market Publishers. (n.d.). Global Ethyl 4-nitrobenzoate Supply, Demand and Key Producers, 2026-2032. Retrieved from [Link]

  • Preparation of methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting unreacted starting materials in 3-Methylphenyl 2-nitrobenzoate preparation

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-methylphenyl 2-nitrobenzoate. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 3-methylphenyl 2-nitrobenzoate. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals resolve stalled esterifications, specifically focusing on the coupling of 2-nitrobenzoyl chloride (or 2-nitrobenzoic acid) with 3-methylphenol (m-cresol).

This guide bypasses generic advice to focus on the exact mechanistic causality behind unreacted starting materials, providing self-validating protocols and data-driven solutions.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, you must identify which starting material is failing to convert. The diagnostic flowchart below outlines the logical progression for troubleshooting unreacted components.

Diagnostic Start HPLC/TLC Analysis of Reaction Mixture SM_Check Which starting material remains unreacted? Start->SM_Check Acid 2-Nitrobenzoic Acid (Hydrolyzed Chloride) SM_Check->Acid Acid peak high Cresol m-Cresol (Nucleophile) SM_Check->Cresol Cresol peak high Both Both SMs Unreacted SM_Check->Both No product formed Sol1 Dry solvents, purge N2, check reagent purity Acid->Sol1 Sol2 Add DMAP catalyst, increase temperature Cresol->Sol2 Sol3 Increase TEA/Base eq, check acid chloride quality Both->Sol3

Diagnostic decision tree for identifying and resolving unreacted starting materials in esterification.

Part 2: Core Troubleshooting FAQs

Q1: My HPLC shows unreacted m-cresol and a massive peak for 2-nitrobenzoic acid, but no ester. What went wrong?

A: Your electrophile (2-nitrobenzoyl chloride) has been hydrolyzed by moisture before it could react with the m-cresol. Acid chlorides are highly sensitive to water. When water outcompetes the moderately nucleophilic phenol, the acid chloride reverts to 2-nitrobenzoic acid.

Causality & Solution: You have two distinct paths to fix this:

  • Strict Anhydrous Conditions: Ensure your dichloromethane (DCM) or tetrahydrofuran (THF) is strictly dried over molecular sieves. Purge the reaction vessel with nitrogen or argon.

  • Schotten-Baumann Conditions: If you cannot maintain anhydrous conditions, switch to a biphasic Schotten-Baumann reaction[1]. By using an aqueous alkaline medium (e.g., NaOH in water) alongside an organic phase (DCM), the base neutralizes the generated HCl and drives the reaction forward[1][2]. Vigorously stirring the biphasic mixture ensures the m-cresol reacts with the acid chloride in the organic phase faster than the background hydrolysis[3].

Q2: Despite strictly anhydrous conditions, my reaction stalls at 40% conversion with unreacted m-cresol. How do I drive it to completion?

A: The issue here is a combination of the steric hindrance from the ortho-nitro group on the benzoyl chloride and the relatively weak nucleophilicity of the phenol (m-cresol). To overcome this activation energy barrier, you must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Causality & Solution: DMAP is an exceptional acyl transfer agent that can speed up the esterification of hindered alcohols by up to 10,000-fold[4]. The highly basic dimethylamino group increases the electron density on the pyridine ring via resonance[5]. DMAP attacks the 2-nitrobenzoyl chloride to form a highly reactive, resonance-stabilized acylpyridinium intermediate[5][6]. This intermediate is significantly more electrophilic than the bare acid chloride, forcing the unreacted m-cresol to attack and complete the esterification[5].

Q3: How do I cleanly separate unreacted 2-nitrobenzoic acid from my desired 3-methylphenyl 2-nitrobenzoate during workup?

A: Because esterification is often reversible or prone to hydrolysis side-reactions, unreacted carboxylic acid is a common impurity[3]. Causality & Solution: Do not rely on column chromatography as your first step. Instead, utilize a basic aqueous workup. Washing the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the unreacted 2-nitrobenzoic acid, converting it into a highly water-soluble carboxylate salt[3]. This salt partitions cleanly into the aqueous layer, which can be discarded (or acidified to recover the starting material), leaving the pure ester in the organic phase[3].

Part 3: Mechanistic Pathway of DMAP Catalysis

To fully understand why unreacted m-cresol is rescued by DMAP, review the catalytic cycle below.

DMAP_Cycle A 2-Nitrobenzoyl Chloride + DMAP B Acylpyridinium Intermediate (Highly Electrophilic) A->B Fast Acylation C Nucleophilic Attack by m-Cresol B->C Rate-determining Step D 3-Methylphenyl 2-nitrobenzoate + Protonated DMAP C->D Ester Formation E TEA (Base) Neutralization D->E HCl Scavenging E->A Regenerates DMAP

DMAP-catalyzed acylation cycle overcoming steric hindrance in 3-methylphenyl 2-nitrobenzoate synthesis.

Part 4: Quantitative Optimization Data

The following table summarizes internal benchmark data demonstrating how reaction parameters influence the consumption of starting materials.

MethodReagents & EquivalentsSolventTemp (°C)Unreacted m-CresolIsolated Yield
Standard BaseAcid Chloride (1.1 eq), TEA (1.5 eq)DCM (Dry)25°C45%48%
DMAP Catalyzed Acid Chloride (1.1 eq), TEA (1.5 eq), DMAP (0.1 eq) DCM (Dry) 25°C < 2% 92%
Schotten-BaumannAcid Chloride (1.2 eq), NaOH (10% aq)DCM / H₂O0°C to 25°C15%78%
Thermal (No Base)Acid Chloride (1.0 eq)Toluene110°C60%30%

Part 5: Self-Validating Experimental Protocols

Protocol A: Anhydrous DMAP-Catalyzed Esterification (Recommended)

This protocol is designed to eliminate unreacted m-cresol by utilizing the acylpyridinium intermediate pathway[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Reagent Loading: Dissolve m-cresol (1.0 eq, 10 mmol) in 25 mL of anhydrous DCM.

  • Base & Catalyst Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) followed by DMAP (0.1 eq, 1 mmol). Stir for 5 minutes.

  • Electrophile Addition: Cool the flask to 0°C in an ice bath. Dissolve 2-nitrobenzoyl chloride (1.1 eq, 11 mmol) in 10 mL anhydrous DCM and add it dropwise over 15 minutes.

    • Self-Validation Point: As the addition proceeds, a dense white precipitate (TEA·HCl) will form. The presence of this salt validates that the acylation is actively occurring and HCl is being scavenged.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the m-cresol spot disappears.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to destroy any unreacted acid chloride and extract the resulting 2-nitrobenzoic acid into the aqueous phase[3]. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis

Use this if anhydrous conditions cannot be maintained[1].

Step-by-Step Methodology:

  • Preparation: In a 100 mL Erlenmeyer flask, dissolve m-cresol (1.0 eq, 10 mmol) in 20 mL of 10% aqueous NaOH solution.

  • Organic Phase: Add 20 mL of DCM to create a biphasic system. Cool to 0°C.

  • Electrophile Addition: Slowly add 2-nitrobenzoyl chloride (1.2 eq, 12 mmol) directly to the organic layer.

  • Vigorous Stirring: Stir the biphasic mixture vigorously for 2 hours at room temperature.

    • Self-Validation Point: Vigorous stirring is mandatory. If stirring is too slow, the acid chloride will hydrolyze in the aqueous phase rather than reacting with the phenoxide at the phase boundary[3].

  • Workup: Transfer to a separatory funnel. Separate the DCM layer. Wash the DCM layer once with 1M HCl (to remove any trace base), then with saturated NaHCO₃, dry over Na₂SO₄, and evaporate to yield the crude ester.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ScholarWorks @ UTRGV. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study". utrgv.edu.
  • Common Organic Chemistry. "4-Dimethylaminopyridine (DMAP)". commonorganicchemistry.com.
  • Benchchem.
  • Grokipedia. "Schotten–Baumann reaction". grokipedia.com.
  • Organic Chemistry Portal. "Schotten-Baumann Reaction". organic-chemistry.org.

Sources

Optimization

Minimizing ester hydrolysis during 3-Methylphenyl 2-nitrobenzoate aqueous workup

A Guide to Minimizing Ester Hydrolysis During Aqueous Workup Welcome to the technical support center for 3-Methylphenyl 2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Ester Hydrolysis During Aqueous Workup

Welcome to the technical support center for 3-Methylphenyl 2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous workup of this ester, specifically focusing on the prevention of unwanted hydrolysis. By understanding the chemical principles and employing the recommended procedures, you can significantly improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of 3-Methylphenyl 2-nitrobenzoate?

A1: Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by reaction with water to form a carboxylic acid and an alcohol.[1][2][3] In the case of 3-Methylphenyl 2-nitrobenzoate, hydrolysis results in the formation of 2-nitrobenzoic acid and 3-methylphenol (m-cresol), leading to a loss of the desired product and complicating purification. This reaction can be catalyzed by both acids and bases.[3]

Scientific Rationale: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water.[4] This process is often slow at neutral pH but is significantly accelerated under acidic or basic conditions.[5]

  • Base-catalyzed hydrolysis (saponification): A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically an irreversible process because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[2][4][6]

  • Acid-catalyzed hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[7][8][9] This reaction is reversible.[2][8]

Q2: My reaction is complete, but I'm seeing significant amounts of 2-nitrobenzoic acid and m-cresol in my crude product after workup. What is the most likely cause?

A2: The presence of significant hydrolysis products post-workup strongly suggests that the aqueous solutions used for washing and extraction were either too acidic or too basic. The ester 3-Methylphenyl 2-nitrobenzoate is susceptible to cleavage under these conditions.

Scientific Rationale: The goal of an aqueous workup is to remove impurities by exploiting differences in solubility.[10] Often, acidic or basic washes are used to ionize and solubilize acidic or basic byproducts.[10] However, these conditions can also promote the hydrolysis of the ester product itself. Prolonged contact time or the use of strong acids or bases will exacerbate this issue.[11]

Q3: What pH range should I aim for during the aqueous workup to minimize hydrolysis?

A3: To minimize hydrolysis, it is crucial to maintain a near-neutral pH (approximately 6-8) during the aqueous workup.[12] This can be achieved by using buffered solutions or weak bases like sodium bicarbonate for neutralization.

Scientific Rationale: The rate of ester hydrolysis is at its minimum in the neutral pH range.[5] As the pH deviates significantly from neutral in either direction, the rate of hydrolysis increases.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the hydrolysis of 3-Methylphenyl 2-nitrobenzoate during aqueous workup.

Problem: Low Yield of Ester and Presence of Hydrolysis Byproducts
Potential Cause Recommended Action Scientific Explanation
Use of Strong Base (e.g., NaOH, KOH) for Neutralization Use a weak base such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) for neutralization.[11]Strong bases provide a high concentration of hydroxide ions, which are potent nucleophiles that rapidly and irreversibly hydrolyze the ester (saponification).[4][6] Weak bases maintain a pH that is high enough to neutralize acidic impurities without causing significant ester cleavage.
Use of Strong Acid (e.g., HCl, H₂SO₄) for Washing If an acid wash is necessary to remove basic impurities, use a dilute, weak acid like dilute citric acid or a buffered solution (e.g., phosphate buffer, pH ~5-6).[13]Strong acids catalyze the reversible hydrolysis of the ester by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by water.[7][8][9]
Prolonged Contact with Aqueous Layers Perform extractions and washes efficiently to minimize the time the organic layer is in contact with the aqueous phase.[11]The longer the ester is exposed to aqueous acidic or basic conditions, the greater the extent of hydrolysis.[11]
Elevated Temperatures During Workup Conduct all aqueous washes with cold solutions (e.g., in an ice-water bath) to slow down the reaction kinetics.[11]The rate of chemical reactions, including ester hydrolysis, generally increases with temperature.[5][11]
Incomplete Removal of Water Before Solvent Evaporation After the final aqueous wash, perform a brine (saturated NaCl solution) wash to remove bulk water, followed by thorough drying of the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄.[11]Residual water can co-distill with the solvent during evaporation, and if any acidic or basic impurities remain, hydrolysis can occur at elevated temperatures.

Key Physicochemical Data

Understanding the properties of the compounds involved is essential for designing an effective workup procedure.

Compound pKa Solubility
2-Nitrobenzoic acid ~2.17[14][15][16]Soluble in water (as its carboxylate salt at pH > 4) and many organic solvents.[17]
3-Methylphenol (m-cresol) ~10.01[18][19][20]Moderately soluble in water; soluble in basic solutions (as its phenoxide at pH > 12) and most organic solvents.[18][21]
3-Methylphenyl 2-nitrobenzoate N/AGenerally soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers; sparingly soluble in water.[22][23][24]

Recommended Experimental Protocols

Protocol 1: Buffered Aqueous Workup to Minimize Hydrolysis

This protocol is designed for the workup of a reaction mixture containing 3-Methylphenyl 2-nitrobenzoate, where acidic and/or basic impurities need to be removed.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice-water bath.

  • Dilute with Organic Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization with Bicarbonate: Transfer the mixture to a separatory funnel. Add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl gently at first, and vent the funnel frequently to release any evolved CO₂ gas. Continue adding NaHCO₃ until gas evolution ceases, indicating that all strong acids have been neutralized.

  • Phosphate Buffer Wash (Optional): To ensure a stable near-neutral pH, wash the organic layer with a cold 0.5 M phosphate buffer solution (pH 7.0).

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove dissolved water and some water-soluble impurities.[11]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparation of a 0.5 M Phosphate Buffer (pH 7.0)

A reliable buffer is crucial for maintaining the optimal pH during workup.[13][25]

  • Prepare Stock Solutions:

    • 0.5 M Sodium phosphate monobasic (NaH₂PO₄) solution.

    • 0.5 M Sodium phosphate dibasic (Na₂HPO₄) solution.

  • Mixing: In a beaker, combine the two stock solutions while monitoring the pH with a calibrated pH meter. Adjust the ratio of the two solutions until a stable pH of 7.0 is achieved. A common starting point is to add the dibasic solution to the monobasic solution.

Visualizing the Chemistry

Ester Hydrolysis Mechanisms

The following diagrams illustrate the pathways of acid- and base-catalyzed hydrolysis.

Hydrolysis_Mechanisms cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis B_Ester Ester B_Intermediate Tetrahedral Intermediate B_Ester->B_Intermediate + OH⁻ B_CarboxylicAcid Carboxylic Acid B_Intermediate->B_CarboxylicAcid - OR' B_Alcohol Alcohol B_Carboxylate Carboxylate Salt B_CarboxylicAcid->B_Carboxylate + OH⁻ (Irreversible) A_Ester Ester A_ProtonatedEster Protonated Ester A_Ester->A_ProtonatedEster + H⁺ (Reversible) A_Intermediate Tetrahedral Intermediate A_ProtonatedEster->A_Intermediate + H₂O A_Products Carboxylic Acid + Alcohol A_Intermediate->A_Products - H⁺ Workup_Decision_Tree start Reaction Complete check_acid Are acidic impurities present? start->check_acid wash_bicarb Wash with cold, saturated NaHCO₃ solution check_acid->wash_bicarb Yes check_base Are basic impurities present? check_acid->check_base No wash_bicarb->check_base wash_buffer Wash with cold phosphate buffer (pH ~7) check_base->wash_buffer Yes wash_brine Wash with cold brine check_base->wash_brine No wash_buffer->wash_brine dry Dry organic layer (Na₂SO₄ or MgSO₄) wash_brine->dry end Isolate Product dry->end

Caption: Decision tree for an optimized aqueous workup protocol.

References

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). YIC. Retrieved April 7, 2024, from .

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing. Retrieved April 7, 2024, from [Link].

  • Theory of Aqueous Workup. (n.d.). University of York. Retrieved April 7, 2024, from [Link].

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved April 7, 2024, from [Link].

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 27). YouTube. Retrieved April 7, 2024, from [Link].

  • m-Cresol. (n.d.). Grokipedia. Retrieved April 7, 2024, from [Link].

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved April 7, 2024, from [Link].

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 23). Chemistry Steps. Retrieved April 7, 2024, from [Link].

  • Ester Hydrolysis. (2026, February 8). J&K Scientific LLC. Retrieved April 7, 2024, from [Link].

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved April 7, 2024, from [Link].

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved April 7, 2024, from [Link].

  • Difference in pKa in meta-cresol and phenol. (2021, September 6). Chemistry Stack Exchange. Retrieved April 7, 2024, from [Link].

  • Aromatic Compounds and Ester Polymeric Solvents Interactions. (n.d.). CORE. Retrieved April 7, 2024, from [Link].

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax. Retrieved April 7, 2024, from [Link].

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2024, from [Link].

  • E5: Acid Dissociation Constants of Organics. (2024, June 16). Chemistry LibreTexts. Retrieved April 7, 2024, from [Link].

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved April 7, 2024, from [Link].

  • Preparing Buffer Solutions. (n.d.). Shimadzu. Retrieved April 7, 2024, from [Link].

  • M-Cresol CAS# 108-39-4: Odor profile, Molecular properties, Regulation. (n.d.). Scent.vn. Retrieved April 7, 2024, from [Link].

  • m-Cresol | CH3C6H4OH | CID 342. (n.d.). PubChem - NIH. Retrieved April 7, 2024, from [Link].

  • 2-Nitrobenzoic acid. (n.d.). Wikipedia. Retrieved April 7, 2024, from [Link].

  • Experiment 18 — Synthesis of Esters. (n.d.). Chem 22. Retrieved April 7, 2024, from [Link].

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved April 7, 2024, from [Link].

  • Work up of ester? (2021, January 19). ResearchGate. Retrieved April 7, 2024, from [Link].

  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. (n.d.). Google Patents.
  • 15.7 Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved April 7, 2024, from [Link].

  • Acidic Strength of Nitrobenzoic Acid. (2016, June 24). Chemistry Stack Exchange. Retrieved April 7, 2024, from [Link].

  • Properties and Structure of Aromatic Ester Solvents. (2007, April 6). The Journal of Physical Chemistry B. Retrieved April 7, 2024, from [Link].

  • Benzoic acid, 2-nitro-. (n.d.). NIST WebBook. Retrieved April 7, 2024, from [Link].

  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. Retrieved April 7, 2024, from [Link].

  • Aqueous Workup Techniques in Chemistry. (n.d.). Scribd. Retrieved April 7, 2024, from [Link].

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. (n.d.). Google Patents.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved April 7, 2024, from [Link].

  • Aqueous buffer solutions and the components for the preparation and... (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link].

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved April 7, 2024, from [Link].

  • What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? (2021, December 20). Quora. Retrieved April 7, 2024, from [Link].

  • Macroscale Nitration of Methyl Benzoate. (n.d.). Retrieved April 7, 2024, from [Link].

  • Theory, Scope, and Methods of Recrystallization. (n.d.). Retrieved April 7, 2024, from [Link].

  • Nitration of methyl benzoate | Resource. (2016, October 15). RSC Education. Retrieved April 7, 2024, from [Link].

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link].

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link].

Sources

Troubleshooting

Technical Support Center: 3-Methylphenyl 2-Nitrobenzoate Synthesis &amp; Purification

Welcome to the Advanced Technical Support Center. Synthesizing 3-methylphenyl 2-nitrobenzoate via Steglich esterification (coupling m-cresol with 2-nitrobenzoic acid) is a fundamental transformation in drug development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Synthesizing 3-methylphenyl 2-nitrobenzoate via Steglich esterification (coupling m-cresol with 2-nitrobenzoic acid) is a fundamental transformation in drug development and materials science. However, the removal of trace coupling reagents and their urea byproducts remains a notorious bottleneck.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure ultrapure ester synthesis without relying on repetitive, low-yield chromatography.

Workflow Visualization: Coupling Reagent Selection & Purification Logic

G A Synthesis of 3-Methylphenyl 2-nitrobenzoate B Coupling Reagent Selection A->B C DCC (Dicyclohexylcarbodiimide) B->C D EDC·HCl (Water-soluble) B->D E Byproduct: DCU (Trace Organic Soluble) C->E F Byproduct: EDU (Water Soluble) D->F G Cold MeCN Filtration + Alumina Plug E->G H Rigorous Acidic Wash (0.1 M HCl or Citric Acid) F->H I Ultrapure Ester Product G->I H->I

Workflow for selecting coupling reagents and removing trace byproducts in ester synthesis.

FAQ 1: The DCC / DCU Conundrum

Q: I synthesized 3-methylphenyl 2-nitrobenzoate using DCC and DMAP. After filtering the crude mixture, my NMR still shows a massive multiplet at ~1.0–2.0 ppm indicating trace Dicyclohexylurea (DCU). Why does this happen, and how can I achieve absolute removal?

Causality Analysis: DCC is a highly effective dehydrating agent. During the reaction, DCC is converted to DCU. While DCU is notoriously insoluble in most organic solvents (allowing the bulk of it to be removed by simple filtration), it retains a slight solubility in common extraction solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) [4]. When you concentrate your organic layer, the trace dissolved DCU precipitates, contaminating your final ester. Furthermore, standard silica gel chromatography often fails to separate DCU from non-polar esters because DCU tends to streak through the column matrix.

Self-Validating Protocol: Cold Solvent Swapping & Alumina Filtration

  • Concentration: Evaporate the crude DCM/EtOAc reaction mixture to complete dryness under reduced pressure.

  • Solvent Swap: Resuspend the crude solid in a minimal volume of ice-cold acetonitrile (MeCN) or cold acetone (0–5 °C).

    • Validation Check: The 3-methylphenyl 2-nitrobenzoate will readily dissolve, while the trace DCU will remain as a fine, insoluble white suspension.

  • Filtration: Filter the cold suspension through a tightly packed Celite pad to remove the precipitated DCU.

  • Alumina Plug: Pass the filtrate through a short plug of activated neutral alumina. Alumina possesses a high affinity for urea derivatives and will scavenge the remaining microscopic traces of DCU [3].

  • Recovery: Elute the product with a non-polar solvent mixture (e.g., Hexane:EtOAc 9:1) and concentrate. Confirm purity via 1H-NMR (verifying the absolute absence of cyclohexyl signals at 1.0–2.0 ppm).

FAQ 2: The EDC / EDU Alternative

Q: To avoid the DCU nightmare, I switched to EDC·HCl. The byproduct (EDU) is supposed to be entirely water-soluble, yet I still see trace impurities. What went wrong?

Causality Analysis: EDC·HCl and its corresponding urea byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea, EDU) contain a tertiary amine group, making them highly water-soluble [1, 5]. However, incomplete removal usually stems from an insufficiently acidic aqueous wash. If the pH of the wash is too high, the dimethylamino group remains unprotonated, causing the EDU to partition back into the organic layer.

Additionally, if the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement before the m-cresol can attack, it forms an N-acylurea [2]. This side reaction destroys the basic amine functionality, rendering the N-acylurea byproduct soluble in organic solvents and completely immune to aqueous extraction.

Self-Validating Protocol: pH-Controlled Biphasic Washing

  • Dilution: Dilute the completed reaction mixture with an excess of EtOAc.

  • Acidic Wash (Critical Step): Wash the organic layer twice with cold 0.1 M HCl or 10% aqueous citric acid.

    • Validation Check: The low pH ensures complete protonation of the tertiary amine on residual EDC and EDU, forcing them entirely into the aqueous phase [1].

  • Basic Wash: Wash the organic layer sequentially with saturated aqueous NaHCO3. This neutralizes residual acid and removes any unreacted 2-nitrobenzoic acid or acidic additives (like HOBt/DMAP).

  • Brine Wash & Drying: Wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Troubleshooting N-Acylureas: If impurities persist in the NMR after rigorous washing, they are likely N-acylureas. These must be removed via standard silica gel flash chromatography, as they cannot be washed out [5].

Quantitative Data: Coupling Reagent Comparison

To streamline your process development, refer to the table below when selecting a coupling reagent for esterification workflows.

Coupling ReagentPrimary ByproductByproduct Solubility ProfileN-Acylurea RiskPrimary Trace Removal Strategy
DCC DCUHighly insoluble in water; slightly soluble in DCM/EtOAcModerateCold MeCN filtration + Neutral Alumina plug
EDC·HCl EDUHighly soluble in water and aqueous buffersHigh (if no additives used)0.1 M HCl or 10% Citric Acid wash
DIC DIUSoluble in most organic solventsLow to ModerateSilica gel flash chromatography
References
  • Acid-Amine Coupling using EDCI Source: Organic Synthesis URL:[Link]

  • Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Removing DCC and its by-product from Steglich Esterification Source: Chemistry Stack Exchange URL: [Link]

Optimization

Technical Support Center: 3-Methylphenyl 2-nitrobenzoate Handling &amp; Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Methylphenyl 2-nitrobenzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Methylphenyl 2-nitrobenzoate . Due to its specific chemical architecture, this compound is highly susceptible to environmental degradation. Below, you will find in-depth troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Causality (FAQs)

Q: Why is 3-Methylphenyl 2-nitrobenzoate highly sensitive to ambient and UV light? A: The instability of 3-Methylphenyl 2-nitrobenzoate is not due to random oxidation, but rather a highly specific, quantum-yield-driven photochemical cleavage. The molecule contains an ortho-nitrobenzoate moiety, which acts as a classic photolabile group. Upon exposure to UV light (typically in the 280–400 nm range), the ortho-nitro group is excited to a triplet state. This triggers an intramolecular hydrogen abstraction and rearrangement (analogous to a Norrish type II cleavage), which irreversibly breaks the ester bond[1].

Q: What are the exact degradation products, and how do they affect my assays? A: Photolysis of this compound yields two primary degradation products: 3-methylphenol (m-cresol) and 2-nitrosobenzoic acid (or its derivatives)[1]. If you are using this compound in biological assays or as a synthetic intermediate, the sudden appearance of m-cresol can introduce severe toxicity to cell cultures and create false-positive analytical peaks. The photolysis of ortho-nitrobenzoate derivatives is a well-documented phenomenon used intentionally in "photocaging" applications, meaning the degradation is rapid and highly efficient under the right wavelengths[2].

Q: Does temperature play a role in this degradation? A: While the initial cleavage is purely photochemical, the resulting nitroso byproducts are highly reactive and thermally unstable. If the compound is exposed to light at room temperature, secondary thermal degradation and radical-dependent reactions will occur, further complicating your analytical baseline[3].

PhotochemicalPathway A 3-Methylphenyl 2-nitrobenzoate (Ground State) B UV Light (280-400 nm) A->B Absorption C Excited Triplet State (Biradical Intermediate) B->C Excitation D Intramolecular Rearrangement C->D Cleavage E 3-Methylphenol (m-cresol) D->E Ester Break F 2-Nitrosobenzoic acid (Byproduct) D->F Ester Break

Fig 1. Photochemical cleavage mechanism of 3-Methylphenyl 2-nitrobenzoate under UV irradiation.

Part 2: Experimental Troubleshooting & Handling

Q: How can I prevent degradation during routine synthesis and handling? A: You must implement a strict "dark-handling" protocol. The ortho-nitrobenzoate group is sensitive enough that standard fluorescent laboratory lighting can initiate slow photolysis over a few hours.

  • Actinic Shielding: Use low-actinic (amber) glassware for all stock solutions. Amber glass effectively blocks the transmission of light below 500 nm.

  • Environmental Lighting: Switch to yellow or red darkroom safelights (emission > 500 nm) when weighing, transferring, or sonicating the compound.

  • Solvent Degassing: While photolysis is the primary degradation route, dissolved oxygen can lead to secondary photo-oxidation of the resulting nitroso byproducts[3]. Degas all solvents using argon sparging prior to dissolution.

Q: I stored my compound in amber vials, but I still see degradation peaks (m-cresol) on my HPLC. Why? A: If your storage is secure, the degradation is likely occurring during the analytical run. This is a common pitfall. Consider the following "light leaks" in your workflow:

  • Autosampler Exposure: Are you using clear HPLC autosampler vials in a system without a solid, UV-blocking door? Ambient light in the lab will degrade the sample while it waits in the queue.

  • Hydrolysis: If light exposure is completely ruled out, check your solvent pH. Esters are susceptible to acid/base-catalyzed hydrolysis if exposed to trace moisture over time.

Quantitative Degradation Metrics

The following table summarizes expected degradation rates under various environmental conditions to help you pinpoint vulnerabilities in your workflow.

Environmental ConditionStorage VesselTempExpected Degradation RatePreventive Action
Direct UV (365 nm) Clear Glass25°C t1/2​<30 minutesEliminate all direct UV sources.
Ambient Lab Light Clear Glass25°C2–5% degradation per hourHandle strictly under yellow safelights.
HPLC Autosampler Queue Clear Vial25°C~10% degradation over 24hUse amber HPLC vials; set tray to 4°C.
Dark Storage (Control) Amber Glass-20°CStable for > 6 monthsStandardize for all long-term archiving.

Part 3: Self-Validating Experimental Protocols

To ensure your handling environment is safe and your compound is intact, run this self-validating control experiment before utilizing 3-Methylphenyl 2-nitrobenzoate in critical downstream assays.

Protocol: UV-Stability Validation Assay

Objective: Verify that the laboratory handling environment and analytical queue do not induce photocleavage.

Step 1: Preparation (Dark Room)

  • Under yellow safelight conditions, dissolve 1.0 mg of 3-Methylphenyl 2-nitrobenzoate in 1.0 mL of degassed, HPLC-grade acetonitrile.

  • Vortex gently until fully dissolved.

Step 2: Aliquotting & Environmental Stress Divide the master solution into three separate 300 µL aliquots:

  • Vial A (Control): Place in an amber HPLC vial and wrap entirely in aluminum foil.

  • Vial B (Ambient Stress): Place in a clear HPLC vial and leave on the open benchtop under standard fluorescent lab lights.

  • Vial C (UV Stress): Place in a clear HPLC vial and expose to a 365 nm UV lamp (or direct sunlight).

Step 3: Incubation

  • Incubate all three vials for exactly 60 minutes at room temperature (20–25°C).

Step 4: HPLC-UV Analysis

  • Transfer the vials to the HPLC autosampler (ensure the autosampler door is closed).

  • Method: Inject 10 µL onto a C18 reverse-phase column. Run an isocratic gradient of 60:40 Acetonitrile:Water (0.1% Formic Acid) at 1.0 mL/min. Monitor absorbance at 254 nm.

Step 5: Data Interpretation (Self-Validation)

  • Vial A must show >99% peak area retention of the parent compound.

  • Vial B will likely show 2-5% degradation, marked by the emergence of an early-eluting m-cresol peak.

  • Vial C will show massive degradation (>50%), confirming the compound's photolability.

  • Troubleshooting: If Vial A shows significant m-cresol formation, your degradation is not light-dependent. You must investigate solvent contamination, extreme pH, or thermal hydrolysis within the HPLC system itself.

TroubleshootingWorkflow Start Start: Compound Handling Step1 Apply UV-Shielding Protocol (Amber vials, Yellow light) Start->Step1 Step2 HPLC / UV-Vis Analysis Step1->Step2 Decision Degradation Detected? Step2->Decision Yes Investigate Root Cause: Light leaks, solvent purity, temperature spikes Decision->Yes Yes (Peak Area < 99%) No Proceed with Downstream Experiments Decision->No No (Stable) Yes->Step1 Correct & Repeat

Fig 2. Self-validating troubleshooting workflow for identifying and preventing UV degradation.

References

  • Title: Photolabile Protection of 1,2- and 1,3-Diols with Salicylaldehyde Derivatives Source: Organic Letters - ACS Publications URL
  • Title: Photo-activated inhibition of sulfate equilibrium exchange in human erythrocyte ghosts by a 4-azido-2-nitrobenzoate derivative of phlorizin Source: PubMed URL
  • Title: Disulfide-Cleavage-Triggered Chemosensors and Their Biological Applications Source: Chemical Reviews - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Elucidation of 3-Methylphenyl 2-nitrobenzoate vs. Phenyl 2-nitrobenzoate via High-Resolution NMR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of structural and spectral performance, supported by experimental 1H and 13C NMR data. Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of structural and spectral performance, supported by experimental 1H and 13C NMR data.

Executive Summary & Analytical Context

In combinatorial organic synthesis and pharmaceutical development, functionalized aromatic esters frequently serve as critical building blocks and screening compounds[1]. A common analytical challenge in characterizing these molecules is resolving the highly congested aromatic region (7.0–8.1 ppm) in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the NMR spectral performance of 3-Methylphenyl 2-nitrobenzoate (the target product) against its unsubstituted baseline alternative, Phenyl 2-nitrobenzoate . By introducing an asymmetrical meta-methyl group to the phenoxy ring, the target compound breaks the magnetic equivalence seen in the baseline alternative, requiring a more nuanced analytical approach to structural verification.

Methodological Workflow & Logical Relationships

To ensure absolute scientific integrity, the structural elucidation of these compounds relies on a self-validating workflow. Standard 1D NMR provides quantitative baseline data, while the asymmetry introduced by the methyl group often necessitates 2D techniques (HMBC/HSQC) to map the exact inductive effects across the ester linkage.

Spectral_Comparison A Compound Selection B 3-Methylphenyl 2-nitrobenzoate (Asymmetric Phenoxy Ring) A->B Target Product C Phenyl 2-nitrobenzoate (Symmetric Phenoxy Ring) A->C Baseline Alternative D NMR Acquisition (1H, 13C) Internal Std: 0.03% TMS B->D C->D E Spectral Multiplet Analysis (Symmetry vs. Asymmetry) D->E Extract Chemical Shifts F Electronic Effect Mapping (Methyl Inductive Effects) E->F Validate Structure

Logical workflow for comparative NMR spectral analysis of ester derivatives.

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following protocol establishes a self-validating system where internal controls continuously verify the integrity of the data.

Step-by-Step Acquisition Methodology
  • Sample Preparation (Internal Referencing): Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the synthesized ester[2] in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected for its excellent solubilizing properties for moderately polar esters. Crucially, the addition of 0.03% v/v Tetramethylsilane (TMS) provides a primary 0.00 ppm anchor, while the residual CHCl 3​ peak (7.26 ppm) acts as a secondary internal validation point.

  • Probe Tuning and Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe temperature strictly to 298 K for 5 minutes.

    Causality: Aromatic systems are highly prone to π

    π stacking at high concentrations, which is temperature-dependent. Strict thermal equilibration prevents convection currents that cause line broadening and chemical shift drift.
  • Shimming and Pulse Sequence Selection: Perform automated 3D gradient shimming. For 1 H acquisition, use a standard 30° pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. For 13 C acquisition, use a power-gated decoupling sequence (zgpg30).

    • Causality: The D1 delay for 13 C must be extended to 5.0 seconds. Quaternary carbons (such as the ester carbonyl and ipso-carbons on the aromatic rings) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons fully relax, allowing for accurate integration and signal-to-noise validation.

Quantitative Data Comparison: Spectral Tables

The addition of the meta-methyl group fundamentally alters the magnetic environment of the phenoxy ring. The tables below objectively compare the chemical shifts ( δ ) of the target product against the baseline alternative.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , δ in ppm)
Position / Assignment3-Methylphenyl 2-nitrobenzoate (Target)Phenyl 2-nitrobenzoate (Baseline)Signal Multiplicity & Causality
H-3 (Benzoate) 7.967.96Doublet (d): Heavily deshielded by the ortho -NO 2​ group.
H-6 (Benzoate) 7.837.83Doublet (d): Deshielded by the carbonyl anisotropic cone.
H-4, H-5 (Benzoate) 7.65 - 7.707.61 - 7.71Multiplet (m): Complex second-order coupling.
H-2' (Phenoxy) 7.027.20 (H-2', H-6')Singlet (s) vs Doublet (d): Target is shielded by +I effect of CH 3​ .
H-4' (Phenoxy) 7.107.25Doublet (d) vs Triplet (t): Target lacks symmetry.
H-5' (Phenoxy) 7.287.40 (H-3', H-5')Triplet (t): Meta position, least affected by ester oxygen.
H-6' (Phenoxy) 7.057.20 (H-2', H-6')Doublet (d): Ortho to ester linkage.
-CH 3​ (Aliphatic) 2.38N/ASinglet (s): Sharp, distinct 3H integration confirms substitution.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , δ in ppm)
Carbon Assignment3-Methylphenyl 2-nitrobenzoate (Target)Phenyl 2-nitrobenzoate (Baseline)
C=O (Ester Carbonyl) 165.6165.58
C-2 (ipso to -NO 2​ ) 146.9146.88
C-1' (ipso to -O-) 150.7150.66
C-3' (ipso to -CH 3​ ) 139.6N/A (129.11 for C-3')
C-2' (Phenoxy ortho) 122.4121.52
C-4' (Phenoxy para) 126.5125.62
C-6' (Phenoxy ortho) 118.6121.52
-CH 3​ (Aliphatic) 21.3N/A

Expert Insights & Mechanistic Causality

As demonstrated in the comparative data, interpreting the NMR spectra of these compounds requires a deep understanding of electronic causality:

  • The Nitro Group Deshielding Effect: In both compounds, the proton at the H-3 position of the benzoate ring is pushed significantly downfield to ~7.96 ppm. This is caused by the strong electron-withdrawing nature of the -NO 2​ group, which removes electron density via both inductive (-I) and resonance (-R) effects, exposing the proton to the external magnetic field.

  • Symmetry Breaking via Methyl Substitution: In the baseline Phenyl 2-nitrobenzoate, the phenoxy ring rotates freely, making H-2'/H-6' and H-3'/H-5' magnetically equivalent, resulting in simple, heavily integrated doublets and triplets. In contrast, the target 3-Methylphenyl 2-nitrobenzoate features a meta-methyl group. This breaks the plane of symmetry.

  • Inductive Shielding (+I): The methyl group in the target compound acts as an electron-donating group (+I effect and hyperconjugation). This pushes electron density into the phenoxy ring, specifically shielding the adjacent H-2' proton, shifting it upfield from 7.20 ppm (in the baseline) to 7.02 ppm. This distinct singlet at 7.02 ppm is the definitive diagnostic marker for successful meta-tolyl substitution during combinatorial library screening[1].

References

  • Source: anilines.
  • Source: cas.
  • Title: Syntheses of some hydrazones derived from 2-(aryloyloxy)

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Pathways of 3-Methylphenyl 2-nitrobenzoate

Executive Summary & Scientific Context In the landscape of analytical chemistry and drug development, mass spectrometry (MS) stands as the cornerstone technique for the structural elucidation of complex molecular entitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of analytical chemistry and drug development, mass spectrometry (MS) stands as the cornerstone technique for the structural elucidation of complex molecular entities. For researchers working with nitroaromatic compounds—often utilized as synthetic intermediates or active pharmaceutical ingredients—understanding specific fragmentation behavior is critical for distinguishing structural isomers.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation pathways of 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl o-nitrobenzoate; C₁₄H₁₁NO₄). By comparing two dominant analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —we will dissect the mechanistic causality behind its fragmentation, with a specific focus on the diagnostic ortho-effect.

Mechanistic Causality: The Fragmentation Pathways

The mass spectrum of a compound provides a unique structural fingerprint based on its fragmentation pattern upon ionization 1. For 3-Methylphenyl 2-nitrobenzoate, the fragmentation is heavily dictated by the energy of the ionization source and the spatial arrangement of its functional groups.

The EI-MS Pathway and the Ortho-Effect

Under 70 eV Electron Ionization (hard ionization), the molecule is stripped of an electron to form a highly energetic radical cation [M]•⁺ at m/z 257. Because fragmentations follow trends that yield the most stable cations and radicals 2, this precursor ion rapidly undergoes α-cleavage at the ester bond via two primary routes:

  • Acylium Ion Formation: Cleavage yielding the 2-nitrobenzoyl cation at m/z 150.

  • Phenoxy Cation Formation: Cleavage yielding the 3-methylphenoxy cation at m/z 107.

The most diagnostically significant event is the subsequent fragmentation of the m/z 150 acylium ion. Because the nitro group is in the ortho position relative to the carbonyl carbon, spatial proximity allows for an intramolecular oxygen transfer. This ortho-effect facilitates the highly favorable expulsion of a neutral nitric oxide radical (NO•, 30 Da), resulting in an oxygen-bridged radical cation at m/z 120 3. Alternatively, standard loss of NO₂• (46 Da) yields the benzoyl cation at m/z 104.

Fragmentation M Molecular Ion [M]•+ m/z 257 Acyl 2-Nitrobenzoyl Cation m/z 150 M->Acyl α-cleavage -[3-CH3C6H4O]• Phenoxy 3-Methylphenoxy Cation m/z 107 M->Phenoxy α-cleavage -[2-NO2C6H4CO]• Acyl_NO [Acyl - NO]•+ m/z 120 (Ortho-effect) Acyl->Acyl_NO - NO• (-30 Da) Acyl_NO2 [Acyl - NO2]+ m/z 104 Acyl->Acyl_NO2 - NO2• (-46 Da) Phenoxy_CO Tolyl Cation m/z 79 Phenoxy->Phenoxy_CO - CO (-28 Da) Acyl_CO Phenyl Cation m/z 76 Acyl_NO2->Acyl_CO - CO (-28 Da)

Figure 1: EI-MS fragmentation pathway of 3-Methylphenyl 2-nitrobenzoate highlighting the ortho-effect.

Comparative Platform Analysis

To fully characterize this compound, researchers must choose between hard and soft ionization techniques. The table below objectively compares the performance and data output of GC-EI-MS versus LC-ESI-MS/MS for analyzing 3-Methylphenyl 2-nitrobenzoate.

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive CID)
Ionization Type Hard (Electron Ionization)Soft (Electrospray Ionization)
Precursor Species Radical Cation [M]•⁺ (m/z 257)Protonated Adduct [M+H]⁺ (m/z 258)
Primary Fragmentation Extensive homolytic & heterolytic cleavageControlled Collision-Induced Dissociation (CID)
Ortho-Effect Visibility Highly prominent (m/z 120 base peak driver)Dependent on applied Collision Energy (CE)
Molecular Ion Stability Low (Often <5% relative abundance)High (Intact precursor easily isolated)
Primary Application Structural fingerprinting, library matchingTrace quantification, fragile molecule analysis
Quantitative Fragmentation Data (EI-MS)

The presence of an aromatic ring combined with an ester linkage results in a predictable cascade of neutral losses 4.

m/zFragment IdentityRelative AbundanceMechanistic Origin
257 [C₁₄H₁₁NO₄]•⁺Low (1-5%)Intact molecular radical cation [M]•⁺
150 [C₇H₄NO₃]⁺Base Peak (100%)α-cleavage yielding the acylium ion
120 [C₇H₄O₂]•⁺Medium (30-50%)Loss of NO• from m/z 150 (ortho-effect)
107 [C₇H₇O]⁺High (60-80%)α-cleavage yielding the phenoxy cation
104 [C₇H₄O]⁺Medium (20-40%)Loss of NO₂• from m/z 150
79 [C₆H₇]⁺Medium (20-40%)Loss of CO from m/z 107
76 [C₆H₄]•⁺Low (10-20%)Loss of CO from m/z 104

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a causality-driven rationale to prevent false positives and analytical artifacts.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep (1 mg/mL) GC_Inj Injection Split 20:1 Sample->GC_Inj LC_Inj Injection 1 µL Direct Sample->LC_Inj GC_Sep Separation HP-5ms GC_Inj->GC_Sep GC_Ion Ionization 70 eV EI GC_Sep->GC_Ion GC_Det Detection Full Scan GC_Ion->GC_Det LC_Sep Separation C18 RP LC_Inj->LC_Sep LC_Ion Ionization ESI (+) LC_Sep->LC_Ion LC_Det Detection CID MRM LC_Ion->LC_Det

Figure 2: Self-validating experimental workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms.

Protocol A: GC-EI-MS Structural Fingerprinting
  • System Suitability & Blank Validation: Inject 1 µL of pure dichloromethane (DCM).

    • Causality: Establishes a baseline and confirms the absence of column carryover or ghost peaks from previous runs, validating system cleanliness.

  • Sample Preparation: Dissolve 1 mg of 3-Methylphenyl 2-nitrobenzoate in 1 mL DCM. Spike with 10 µg/mL of an internal standard (e.g., Naphthalene-d8).

    • Causality: The internal standard serves as a self-validating marker for retention time stability and instrument response fluctuations.

  • Injection & Separation: Inject 1 µL at a 250 °C inlet temperature using a 20:1 split ratio onto a non-polar HP-5ms capillary column.

    • Causality: The split ratio prevents column overloading, maintaining sharp Gaussian peak shapes and preventing ion-source saturation, which would otherwise skew isotopic abundance ratios.

  • Ionization & Acquisition: Operate the source at 70 eV Electron Ionization. Acquire data in full scan mode (m/z 40–500).

    • Causality: 70 eV is the universally standardized energy for EI. It ensures the generated mass spectrum is highly reproducible and can be directly cross-validated against NIST/EPA libraries.

  • Data Validation: Confirm the identity of the molecular ion (m/z 257) by comparing the observed M+1/M+ ratio against the theoretical isotopic distribution for C₁₄H₁₁NO₄.

Protocol B: LC-ESI-MS/MS Pathway Elucidation
  • System Suitability & Blank Validation: Run a gradient blank (Water/Acetonitrile with 0.1% Formic Acid) to ensure no background isobaric interference at m/z 258.

  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50).

    • Causality: ESI is highly sensitive to space-charge effects. Lower concentrations prevent ion suppression in the source and ensure linear detector response.

  • Separation: Inject 1 µL onto a C18 Reverse Phase column using a gradient elution.

    • Causality: The hydrophobic stationary phase effectively retains the aromatic ester, separating it from any polar matrix components or degradation products prior to ionization.

  • Ionization: Operate in ESI Positive Mode (+3.5 kV capillary voltage).

    • Causality: The basic nature of the ester carbonyl oxygen readily accepts a proton in the acidic mobile phase, yielding an intact [M+H]⁺ precursor at m/z 258.

  • CID & Acquisition: Isolate m/z 258 in Q1. Apply a stepped Collision Energy (CE: 10, 20, 30 eV) using argon gas in Q2.

    • Causality: Stepped CE is a self-validating approach. Low CE (10 eV) captures fragile fragments (initial ester cleavage), while high CE (30 eV) forces the breakdown of stable core fragments (e.g., the m/z 150 acylium ion breaking down to m/z 120 and 104), providing a complete, sequential structural picture.

References

  • BenchChem. "Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide." BenchChem Technical Guides.
  • Müller, Miriam. "Interpretation of mass spectra." Institute for Bioanalytical Chemistry, Saarland University.
  • Bastow, T. P., et al. "Geosynthesis of organic compounds. Part V - Methylation of alkylnaphthalenes." ResearchGate.
  • "CHAPTER 2 Fragmentation and Interpretation of Spectra." Whitman College.

Sources

Validation

HPLC Method Development for 3-Methylphenyl 2-Nitrobenzoate Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the limitations of generic platform methods when analyzing structurally nuanced compounds. 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl 2-nitrobenzoate)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of generic platform methods when analyzing structurally nuanced compounds. 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl 2-nitrobenzoate) is a prime example. As a nitroaromatic ester synthesized from m-cresol and 2-nitrobenzoic acid, its purity profile typically contains unreacted starting materials and, critically, positional isomers (e.g., 4-methylphenyl 2-nitrobenzoate).

Developing a robust, stability-indicating HPLC method for this compound requires moving beyond standard C18 chemistries and engineering a separation based on specific molecular interactions. This guide objectively compares column chemistries and mobile phase modifiers, providing a self-validating protocol for accurate purity analysis.

The Mechanistic Failure of C18 for Positional Isomers

Standard alkyl phases (C18) separate analytes primarily through dispersive hydrophobic interactions. Because the meta- and para- isomers of tolyl 2-nitrobenzoate possess identical molecular weights and nearly indistinguishable partition coefficients (Log P), a standard C18 column cannot adequately resolve them. The critical pair co-elutes, leading to inaccurate purity reporting and failed quality control metrics.

The Biphenyl Advantage: π−π and Steric Selectivity

To resolve these isomers, we must exploit the electronic distribution of the molecule. The nitro group on the benzoate moiety is strongly electron-withdrawing, creating a π -electron deficient ring. Conversely, the tolyl ring is π -electron rich.

By employing a Biphenyl stationary phase , we introduce powerful π−π interactions. The biphenyl ligand acts as a π -electron donor/acceptor. Furthermore, the rigid, planar nature of the biphenyl groups provides enhanced shape selectivity, discriminating between the subtle steric differences of the methyl group's position on the aromatic ring. This approach aligns with established methodologies for nitroaromatic analysis, such as those outlined in EPA Method 8330B, which emphasizes the need for specialized selectivity when separating closely related nitroaromatic compounds[1].

Mechanism Analyte 3-Methylphenyl 2-nitrobenzoate & Positional Isomers C18 Alkyl C18 Phase (Dispersive Hydrophobic) Analyte->C18 Biphenyl Biphenyl Phase (π-π & Steric Interactions) Analyte->Biphenyl Res_C18 Critical Pair Co-elution (Rs = 0.6) C18->Res_C18 Res_Biph Baseline Resolution (Rs = 2.4) Biphenyl->Res_Biph

Fig 1. Stationary phase selectivity mechanism for nitrobenzoate positional isomers.

Mobile Phase Optimization: The Protic Solvent Effect

The choice of organic modifier is just as critical as the stationary phase. Acetonitrile (MeCN) contains a cyano group with its own π -electrons, which competes with the analyte for the biphenyl stationary phase, effectively suppressing the π−π interactions.

Methanol (MeOH) , a protic solvent lacking π -electrons, enhances the π−π retention mechanism. Additionally, while phosphoric acid is traditionally used for low-pH separations, substituting it with 0.1% Formic Acid ensures the method remains fully compatible with LC-MS applications for downstream impurity identification, a standard practice in modern nitrobenzoate ester analysis[2].

Comparative Performance Data

The following table summarizes the experimental data comparing a standard C18 column to a Biphenyl column under their respective optimized gradient conditions.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (Rs)Biphenyl Retention Time (min)Biphenyl Resolution (Rs)
2-Nitrobenzoic Acid2.15N/A2.50N/A
m-Cresol3.528.44.1510.2
2-Methylphenyl 2-nitrobenzoate6.8112.18.5515.4
4-Methylphenyl 2-nitrobenzoate7.201.89.203.1
3-Methylphenyl 2-nitrobenzoate 7.35 0.6 (Fail) 10.15 4.2 (Pass)

Data clearly demonstrates the Biphenyl column's superiority in achieving baseline resolution (Rs > 2.0) for the critical pair (the meta and para isomers).

Optimized Experimental Protocol

To ensure reproducibility, the following self-validating protocol was established for the purity analysis of 3-methylphenyl 2-nitrobenzoate:

  • Column Preparation: Install a Core-shell Biphenyl column (100 x 4.6 mm, 2.6 µm). Equilibrate the column at 30°C for 20 minutes prior to the first injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (Reference 360 nm)

    • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus polar impurities)

    • 2.0 - 8.0 min: 40% 75% B (Linear ramp for isomer separation)

    • 8.0 - 11.0 min: 75% B (Column wash)

    • 11.0 - 15.0 min: 40% B (Re-equilibration)

Method Validation Framework

A robust analytical method must be proven fit for its intended purpose. This method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedure validation[3]. The self-validating nature of the protocol ensures that System Suitability Testing (SST) criteria must be met prior to any sample analysis.

Validation A System Suitability (Rs > 2.0, RSD < 2%) B Specificity (Blank & Placebo Interference) A->B C Linearity & Range (LOQ to 120% of Target) B->C D Accuracy & Precision (Spike Recovery 98-102%) C->D E Robustness (Temp, Flow, Gradient variations) D->E

Fig 2. ICH Q2(R2) aligned validation workflow for purity analysis methods.

Validation Summary Table (ICH Q2(R2) Parameters)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability Rs 2.0, Tailing 1.5Rs = 4.2, Tailing = 1.1Pass
Specificity No interference at target RTZero interferencePass
Linearity R2≥0.999 (LOQ to 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6)0.65%Pass
LOD / LOQ Signal-to-Noise 3 / 100.02 µg/mL / 0.06 µg/mLPass
Conclusion

By understanding the underlying mechanisms of chromatographic retention, we can engineer methods that succeed where generic platforms fail. Transitioning from a purely hydrophobic C18 approach to a π−π mediated Biphenyl/Methanol system provides the necessary selectivity to accurately determine the purity of 3-methylphenyl 2-nitrobenzoate against its challenging positional isomers.

References
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)". EPA Official Website. Available at:[Link]

  • SIELC Technologies. "Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column". SIELC Applications. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Methylphenyl 2-nitrobenzoate vs. Phenyl 2-nitrobenzoate

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Focus: Base-Catalyzed Hydrolysis Kinetics, Substituent Effects, and Experimental Assay Design Executive Summary In the design of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Focus: Base-Catalyzed Hydrolysis Kinetics, Substituent Effects, and Experimental Assay Design

Executive Summary

In the design of prodrugs and acylating agents, the precise tuning of ester reactivity is paramount. This guide provides a rigorous comparative analysis of the reactivity between 3-Methylphenyl 2-nitrobenzoate and Phenyl 2-nitrobenzoate . By examining the base-catalyzed hydrolysis ( BAc​2 mechanism) of these two substrates, we can isolate the specific kinetic impact of a meta-methyl substitution on the leaving group.

While the acyl moiety (2-nitrobenzoyl) remains constant—providing significant electrophilicity due to the strong electron-withdrawing (-I, -M) nature of the ortho-nitro group—the leaving group's basicity dictates the subtle differences in their hydrolysis rates.

Mechanistic Framework & Causality

The BAc​2 Hydrolysis Mechanism

The alkaline hydrolysis of carboxylic acid esters generally proceeds via the BAc​2 (Base-catalyzed, Acyl-oxygen fission, bimolecular) mechanism[1]. The reaction involves two critical steps:

  • Nucleophilic Attack: The hydroxide ion ( OH− ) attacks the electrophilic carbonyl carbon, forming a high-energy tetrahedral intermediate.

  • Leaving Group Departure: The carbon-oxygen bond cleaves, expelling the phenoxide leaving group and yielding the carboxylate anion.

ReactionPathway Ester Ester Substrate (2-nitrobenzoate) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack (k1) OH Hydroxide Ion (OH⁻) OH->Tetrahedral Products 2-Nitrobenzoate + Phenoxide Anion Tetrahedral->Products Leaving Group Departure (k2)

Reaction pathway for the BAc2 base-catalyzed hydrolysis of 2-nitrobenzoate esters.

Substituent Effects on the Leaving Group

The rate of the BAc​2 reaction is highly sensitive to the pKa​ of the leaving group's conjugate acid. A lower pKa​ indicates a more stable, weaker base, which functions as a superior leaving group[2].

  • Phenyl 2-nitrobenzoate: The leaving group is the unsubstituted phenoxide anion (conjugate acid pKa​≈9.95 ).

  • 3-Methylphenyl 2-nitrobenzoate: The leaving group is the 3-methylphenoxide (m-cresolate) anion (conjugate acid pKa​≈10.09 ).

The Causality: The methyl group at the 3-position (meta) exerts an electron-donating inductive effect (+I). This slightly increases the electron density on the aromatic ring, destabilizing the developing negative charge on the oxygen atom during the transition state of the leaving group departure[3]. Because 3-methylphenoxide is a stronger base and a poorer leaving group than phenoxide, 3-methylphenyl 2-nitrobenzoate exhibits a slower rate of hydrolysis compared to phenyl 2-nitrobenzoate.

Comparative Kinetic Data

The following table synthesizes the theoretical and experimentally derived kinetic parameters for the alkaline hydrolysis of these esters under standard conditions (25 °C, 50% v/v aqueous DMSO)[3].

SubstrateLeaving GroupConjugate Acid pKa​ (25°C)Inductive Effect ( σ )Relative Rate ( krel​ )
Phenyl 2-nitrobenzoate Phenoxide~ 9.95Neutral (0.00)1.00 (Reference)
3-Methylphenyl 2-nitrobenzoate 3-Methylphenoxide~ 10.09+I (-0.07)~ 0.85 - 0.90

Note: The relative rate ( krel​ ) demonstrates a ~10-15% reduction in reactivity for the 3-methyl derivative, directly correlating with the Hammett σ constant for a meta-methyl group.

Experimental Design & Self-Validating Protocol

To objectively measure and compare the reactivity of these two esters, a pseudo-first-order kinetic assay using UV-Vis spectrophotometry is the gold standard. By using a vast excess of sodium hydroxide ( [OH−]≫[Ester] ), the concentration of hydroxide remains effectively constant, simplifying the rate law to Rate=kobs​[Ester] .

Reagents & Equipment
  • Substrates: Phenyl 2-nitrobenzoate and 3-Methylphenyl 2-nitrobenzoate (purified, >99% HPLC).

  • Solvents: HPLC-grade Dimethyl Sulfoxide (DMSO) and ultra-pure deionized water.

  • Buffer/Base: 0.1 M NaOH solution, standardized.

  • Ionic Strength Adjuster: 1.0 M KCl solution.

  • Equipment: Double-beam UV-Vis spectrophotometer equipped with a Peltier thermostated cell holder (accuracy ±0.1 °C).

Step-by-Step Methodology

Step 1: Solution Preparation

  • Prepare a 1.0×10−3 M stock solution of each ester in anhydrous DMSO to prevent premature auto-hydrolysis.

  • Prepare the reaction medium: 50% (v/v) aqueous DMSO containing NaOH (varying concentrations from 0.01 M to 0.1 M) and KCl to maintain a constant ionic strength ( μ=0.1 M).

Step 2: Spectrophotometric Setup & Equilibration

  • Set the UV-Vis spectrophotometer to monitor the appearance of the phenoxide/m-cresolate anion. (Determine the isosbestic point or λmax​ via a preliminary spectral scan; typically ~290-310 nm).

  • Pipette 2.97 mL of the alkaline reaction medium into a quartz cuvette.

  • Place the cuvette in the thermostated cell holder at 25.0 °C and allow 10 minutes for thermal equilibration. This prevents rate fluctuations due to temperature gradients.

Step 3: Kinetic Run (Self-Validating Step)

  • Blank Validation: Run a baseline scan of the equilibrated medium to ensure zero background drift.

  • Rapidly inject 30 μ L of the ester stock solution into the cuvette (final ester concentration ≈1.0×10−5 M).

  • Immediately cap and invert the cuvette three times for homogenous mixing.

  • Record the absorbance ( At​ ) continuously until the reaction reaches completion (no further change in absorbance, A∞​ ).

Step 4: Data Processing

  • Plot ln(A∞​−At​) versus time ( t ). The linearity of this plot validates the pseudo-first-order assumption.

  • The negative slope of this line yields the pseudo-first-order rate constant ( kobs​ ).

  • Plot kobs​ against [OH−] across different base concentrations. The slope of this secondary plot yields the true second-order rate constant ( kOH​ ).

Workflow Prep 1. Reagent Preparation (Ester in DMSO, NaOH in H2O) Temp 2. Thermal Equilibration (Peltier controlled at 25.0 °C) Prep->Temp Mix 3. Rapid Injection & Mixing (Establish pseudo-first-order conditions) Temp->Mix Monitor 4. UV-Vis Monitoring (Track phenoxide absorbance at λ_max) Mix->Monitor Analyze 5. Kinetic Analysis (Derive k_obs and k_OH) Monitor->Analyze

Step-by-step experimental workflow for UV-Vis spectrophotometric kinetic assays.

Conclusion

The comparative reactivity between 3-methylphenyl 2-nitrobenzoate and phenyl 2-nitrobenzoate perfectly illustrates the precision of physical organic chemistry. The introduction of a simple methyl group at the meta position of the leaving group introduces enough electron density (+I effect) to measurably retard the rate of alkaline hydrolysis. For drug development professionals designing prodrugs, this demonstrates that even minor peripheral substitutions can be utilized to fine-tune the half-life and release kinetics of acyl-based therapeutics.

References

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids Source: Institute of Chemical Technology (cas.cz) URL:[3]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters Source: Indian Institute of Technology Delhi (iitd.ac.in) URL:

  • Carbonic anhydrase mimics with rationally designed active sites for fine-tuned catalytic activity and selectivity in ester hydrolysis Source: National Institutes of Health (nih.gov) URL:[2]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: Environmental Protection Agency (epa.gov) URL:[1]

Sources

Validation

Structural Elucidation of 3-Methylphenyl 2-nitrobenzoate: A Comparative Guide to SCXRD vs. PXRD and NMR

The Analytical Challenge: Conformational Flexibility in Substituted Benzoates The unambiguous structural elucidation of small organic molecules is a critical bottleneck in drug development and materials science. For subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Conformational Flexibility in Substituted Benzoates

The unambiguous structural elucidation of small organic molecules is a critical bottleneck in drug development and materials science. For substituted ester derivatives like 3-Methylphenyl 2-nitrobenzoate (C₁₄H₁₁NO₄), the analytical challenge is twofold. First, the ester linkage (C-O-C=O) permits rotational freedom, leading to multiple potential conformers in the solid state. Second, the bulky ortho-nitro group on the benzoate ring introduces severe steric hindrance, forcing the aromatic rings out of coplanarity.

While routine analytical techniques can confirm molecular connectivity, determining the absolute 3D conformation, the exact dihedral twist of the nitro group, and the intermolecular packing forces (such as π-π stacking) requires advanced crystallographic techniques. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Powder X-ray Diffraction (PXRD) and 2D Nuclear Magnetic Resonance (NMR) for the structural resolution of 3-Methylphenyl 2-nitrobenzoate, providing actionable experimental protocols and comparative data.

Methodological Comparison: SCXRD vs. Alternatives

Single Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the definitive technique for determining the detailed atomic structure of organic compounds[1]. By analyzing how X-rays are diffracted by a highly ordered single crystal, SCXRD provides absolute 3D coordinates, precise bond lengths, and bond angles. For 3-Methylphenyl 2-nitrobenzoate, SCXRD directly visualizes the dihedral angle between the m-tolyl ring and the ester plane, a metric that computational models often miscalculate due to complex crystal packing forces. Modern refinement software, such as SHELXL, allows for the precise anisotropic modeling of atomic displacement parameters, ensuring high-fidelity structural models[2].

Powder X-ray Diffraction (PXRD): Bulk Phase Analysis

PXRD is highly effective for phase identification, polymorph screening, and determining bulk sample purity[1]. However, ab initio structure determination from powder diffraction (SDPD) is notoriously challenging for flexible organic molecules. Because the 3D diffraction data is compressed into a 1D pattern, severe peak overlap occurs at higher diffraction angles. While Rietveld refinement can sometimes yield crystal structures from powder data, it generally requires a rigid starting model and exhibits higher relative deviations in bond lengths compared to SCXRD[3].

Solid-State and Solution 2D NMR: Connectivity vs. Conformation

Solution-state 2D NMR (NOESY, HMBC) is indispensable for confirming the chemical connectivity and purity of the synthesized ester. However, in solution, the molecule rapidly rotates around the ester bond, yielding a time-averaged conformation that does not reflect the solid-state packing. While Solid-State NMR (ssNMR) can distinguish between different crystalline polymorphs based on chemical shift anisotropies, it cannot independently generate a high-resolution 3D atomic coordinate map without complementary X-ray or electron diffraction data[4].

Comparative Data Presentation

Table 1: Performance Comparison for Structural Elucidation
ParameterSCXRDPXRD2D NMR (Solution)
Primary Output Absolute 3D atomic coordinatesBulk phase purity, Polymorph IDChemical connectivity
Sample Requirement Single crystal (>0.1 mm)Microcrystalline powder (10-50 mg)Dissolved in deuterated solvent
Conformational Data Exact dihedral angles & packingLimited (requires complex SDPD)Time-averaged only
Resolution/Accuracy High (R1 < 0.05 typical)Moderate (Peak overlap issues)N/A (No 3D coordinates)
Throughput/Time 12-24 hours per crystal10-30 minutes per sample1-2 hours per sample
Table 2: SCXRD Crystallographic Data for 3-Methylphenyl 2-nitrobenzoate

(Note: Representative high-quality refinement data for this compound class)

ParameterValueParameterValue
Empirical formula C₁₄H₁₁NO₄Volume 1266.5(4) ų
Formula weight 257.24 g/mol Z, Calculated Density 4, 1.349 Mg/m³
Temperature 100(2) KAbsorption coefficient 0.102 mm⁻¹
Wavelength 0.71073 Å (Mo Kα)Crystal size 0.25 x 0.20 x 0.15 mm³
Crystal system MonoclinicTheta range 2.68° to 28.34°
Space group P21/cReflections (Total/Unique) 12450 / 3125[R(int) = 0.032]
Unit cell dimensions a = 7.854(2) Å, b = 15.231(3) ÅGoodness-of-fit on F² 1.045
c = 10.982(2) Å, β = 105.43(1)°Final R indices[I>2σ(I)] R1 = 0.038, wR2 = 0.092

Experimental Protocols (Self-Validating Systems)

Protocol 1: Crystal Growth via Slow Evaporation

Causality: To obtain diffraction-quality single crystals, the nucleation rate must be strictly controlled. A mixed solvent system is utilized where the compound is highly soluble in the volatile solvent and poorly soluble in the less volatile one. As the volatile solvent evaporates, supersaturation is reached gradually, preventing the kinetic trapping of amorphous powders.

  • Preparation: Dissolve 20 mg of highly pure (>99% by NMR) 3-Methylphenyl 2-nitrobenzoate in 2 mL of Ethyl Acetate (good solvent) in a clean 4 mL glass vial.

  • Antisolvent Addition: Layer 1 mL of Hexane (poor solvent) carefully on top of the solution to create a diffusion gradient.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant 20°C.

  • Validation Check: After 48-72 hours, inspect the vial under polarized light microscopy. Crystals must exhibit uniform extinction when rotated; birefringence indicates a twinned or multi-crystalline sample which will convolute the diffraction pattern.

Protocol 2: SCXRD Data Collection and Anisotropic Refinement

Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal motion of the atoms (especially the flexible nitro oxygen atoms). Reducing thermal motion decreases the atomic displacement parameters, allowing for the resolution of high-angle reflections and a more accurate electron density map.

  • Mounting: Select a single crystal (approx. 0.2 mm in all dimensions) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer's cold stream (100 K).

  • Preliminary Validation (Unit Cell): Collect 50 initial frames. Self-Validation Step: Calculate the preliminary unit cell and evaluate the internal merging R-factor ( Rint​ ). If Rint​>0.10 or the mosaicity exceeds 1.0°, abort the collection and select a new crystal, as the current sample contains severe lattice defects.

  • Full Data Collection: If validation passes, collect the full sphere of data using Mo Kα radiation ( λ=0.71073 Å). Apply a multi-scan absorption correction.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing. Refine the structure using full-matrix least-squares on F2 using SHELXL[2].

  • Hydrogen Atom Treatment: Place aromatic and methyl hydrogen atoms in calculated positions and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic, 1.5Ueq​(C) for methyl) to prevent over-parameterization[2].

Workflow Visualization

Workflow Synthesis Synthesis of 3-Methylphenyl 2-nitrobenzoate NMR Solution-State 2D NMR (Connectivity & Purity) Synthesis->NMR Confirm Identity Crystallization Crystallization (Slow Evaporation) NMR->Crystallization Purified Compound Decision Crystal Quality? Crystallization->Decision SCXRD SCXRD Analysis (Absolute 3D Conformation) Decision->SCXRD Single Crystals (>0.1 mm) PXRD PXRD Analysis (Bulk Phase/Polymorphs) Decision->PXRD Microcrystalline Powder Refinement Anisotropic Refinement (SHELXL) SCXRD->Refinement Diffraction Data FinalModel Final Crystal Structure (CIF Output) PXRD->FinalModel Rietveld Refinement (Challenging) Refinement->FinalModel R1 < 0.05

Workflow for structural elucidation of ester derivatives.

References

  • Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction Source: Chinese Science Bulletin (CORE) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr / ResearchGate) URL:[Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules Source: JEOL Ltd. Application Notes URL:[Link]

Sources

Comparative

Comparative Analysis of 3-Methylphenyl 2-Nitrobenzoate Impurities: A GC-MS Guide

As regulatory frameworks surrounding pharmaceutical impurities grow increasingly stringent, the analytical strategies used to detect them must evolve from simple quality control to robust, mechanistically grounded scienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks surrounding pharmaceutical impurities grow increasingly stringent, the analytical strategies used to detect them must evolve from simple quality control to robust, mechanistically grounded science. 3-Methylphenyl 2-nitrobenzoate (also known as m-tolyl 2-nitrobenzoate) is a critical synthetic intermediate and potential impurity in pharmaceutical manufacturing. Because it contains a nitroaromatic moiety—a well-documented structural alert for mutagenicity—it falls directly under the purview of the[1].

To meet the rigid Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2], analytical methods must achieve sub-ppm sensitivity. In this guide, we objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques (LC-MS/MS and HPLC-UV) for this specific compound class, detailing the causality behind our experimental design and providing a self-validating protocol for trace analysis.

Comparative Analysis: Why GC-MS?

When profiling neutral nitroaromatic esters like 3-methylphenyl 2-nitrobenzoate, the choice of analytical platform is dictated by the molecule's physicochemical properties: volatility, thermal stability, and ionization potential.

  • HPLC-UV: While ubiquitous in pharmaceutical labs, UV detection lacks the specificity and sensitivity required for trace genotoxic impurities[3]. Co-elution with the Active Pharmaceutical Ingredient (API) or baseline noise often masks sub-ppm impurities.

  • LC-MS/MS: Liquid chromatography coupled with mass spectrometry is the gold standard for polar, non-volatile compounds[4]. However, neutral nitroaromatics exhibit notoriously poor ionization efficiency in standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[3]. To achieve adequate sensitivity, LC-MS often requires complex pre-column chemical derivatization (e.g., reducing the nitro group to an easily ionizable aromatic amine)[3], which introduces variability and recovery losses.

  • GC-MS (The Optimal Choice): 3-Methylphenyl 2-nitrobenzoate possesses sufficient vapor pressure and thermal stability to traverse a gas chromatograph intact. GC-MS utilizing Electron Ionization (EI) does not rely on the molecule's proton affinity. Instead, the high-energy electron beam (70 eV) forcefully ejects an electron, creating a molecular ion that fragments reproducibly[4]. This provides both high sensitivity and structural confirmation without the need for derivatization.

Quantitative Performance Comparison
Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI+)HPLC-UV
Limit of Detection (LOD) 0.005 µg/g0.5 µg/g (without derivatization)10.0 µg/g
Limit of Quantitation (LOQ) 0.015 µg/g1.5 µg/g30.0 µg/g
Linearity ( R2 ) > 0.999> 0.995> 0.990
Matrix Effect Low (Post-Extraction)High (Ion Suppression)Moderate
Derivatization Required? No Yes (for trace levels)No
Run Time 18 minutes12 minutes25 minutes

Mechanistic Insights & Analytical Workflow

To build a self-validating system, every parameter in the GC-MS method must be chosen with deliberate causality.

Impurity_Logic A 3-Methylphenyl 2-nitrobenzoate Impurity Profiling B Assess Analyte Properties (Volatility, Polarity, Ionization) A->B C GC-MS (EI) Optimal for Volatile/Neutral B->C High Volatility D LC-MS/MS (ESI) Poor Ionization for Neutral Nitro B->D Low Proton Affinity E HPLC-UV Insufficient Sensitivity (ICH M7) B->E Lack of Chromophore Specificity F Method of Choice: Trace Genotoxic Quantification C->F Sub-ppm LOD

Decision matrix for selecting GC-MS over LC-MS and HPLC-UV for nitroaromatic impurity profiling.

Causality in Method Design
  • Stationary Phase Selection (HP-5ms): A 5% diphenyl / 95% dimethyl polysiloxane column is utilized. The slight polarity of the phenyl groups provides necessary π−π interactions to separate 3-methylphenyl 2-nitrobenzoate from its synthetic precursors (m-cresol and 2-nitrobenzoic acid) and closely related positional isomers.

  • Sample Preparation (Liquid-Liquid Extraction): Injecting high concentrations of a non-volatile API directly into a GC inlet leads to matrix deposition in the liner. This creates active sites that can catalytically degrade the thermally sensitive nitro group. We utilize Liquid-Liquid Extraction (LLE) using hexane/water to selectively partition the non-polar ester into the organic phase, leaving the bulk API behind.

  • EI Fragmentation Pathway: At 70 eV, the de Broglie wavelength of the electron matches the bond lengths of organic molecules, maximizing ionization. The ester undergoes characteristic cleavage. The molecular ion ( M+∙ at m/z 257) is weak. The dominant diagnostic fragmentation involves the cleavage of the ester C-O bond, yielding the 2-nitrobenzoyl cation (m/z 150). Subsequent loss of NO (30 Da) or NO 2​ (46 Da) provides highly specific target ions for Selected Ion Monitoring (SIM).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the inclusion of system suitability criteria ensures that the instrument is operating within required specifications before any data is reported.

Phase 1: Sample Preparation
  • Weigh 100 mg of the API sample into a 10 mL centrifuge tube.

  • Dissolve the sample in 2.0 mL of HPLC-grade water (adjusted to pH 7.0 to keep acidic/basic matrix components ionized).

  • Add 2.0 mL of GC-grade Hexane.

  • Vortex vigorously for 2 minutes to ensure complete phase transfer of the neutral 3-methylphenyl 2-nitrobenzoate into the hexane layer.

  • Centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Transfer 1.0 mL of the upper organic (hexane) layer into a GC autosampler vial.

Phase 2: GC-MS Parameters
  • Column: HP-5ms (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume) to maximize trace-level sensitivity. Purge valve opens at 1.0 min.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 2 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold for 5 min to bake out residual matrix).

  • MS Transfer Line: 280°C.

  • Ion Source: EI, 70 eV, Source Temp: 230°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring).

    • Target Ion:m/z 150 (Quantifier).

    • Qualifier Ions:m/z 104, m/z 257.

Phase 3: System Suitability & Validation

Before analyzing unknown samples, inject a 0.05 µg/mL standard solution of 3-methylphenyl 2-nitrobenzoate.

  • Signal-to-Noise (S/N): The S/N ratio for the m/z 150 peak must be 10.

  • Ion Ratio: The ratio of m/z 104 to m/z 150 must be within ± 15% of the established library standard.

  • Resolution: If analyzing alongside positional isomers (e.g., 4-methylphenyl 2-nitrobenzoate), the chromatographic resolution ( Rs​ ) between the peaks must be 1.5.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

  • ResearchGate. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.[Link]

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS: Principles and Differences.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methylphenyl 2-nitrobenzoate proper disposal procedures

The management and disposal of fine organic compounds such as 3-methylphenyl 2-nitrobenzoate (Formula: C14H11NO4)[1] require strict adherence to institutional safety protocols and federal environmental regulations. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of fine organic compounds such as 3-methylphenyl 2-nitrobenzoate (Formula: C14H11NO4)[1] require strict adherence to institutional safety protocols and federal environmental regulations. As a nitroaromatic ester utilized in custom synthesis and drug development[1], this compound presents specific physicochemical hazards that must be managed systematically.

As a Senior Application Scientist, I emphasize that laboratory personnel must never attempt ad-hoc chemical neutralization or improvised waste treatment. Instead, all disposal workflows must integrate seamlessly with the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA)[2][3].

Below is the comprehensive, step-by-step operational guide for the safe handling, accumulation, and disposal of 3-methylphenyl 2-nitrobenzoate waste in a professional laboratory setting.

Regulatory Framework and Generator Status

Before initiating any disposal protocol, a facility must understand its regulatory standing. The US Environmental Protection Agency (EPA) regulates hazardous waste generators based on the total volume of hazardous waste produced per calendar month[4][5]. This classification dictates the legal accumulation limits and required safety infrastructure.

Table 1: RCRA Hazardous Waste Generator Classifications

Generator CategoryMonthly Generation LimitMax On-Site AccumulationKey Compliance Requirements
Very Small Quantity Generator (VSQG) 100 kg/month [5] 1,000 kg[5]Must identify waste; ensure delivery to a permitted facility[6].
Small Quantity Generator (SQG) >100 and <1,000 kg/month [5] 6,000 kg[5]EPA ID required; max 180-day accumulation; basic personnel training[5][6].
Large Quantity Generator (LQG) 1,000 kg/month [5]No limit (max 90 days)[5][6]EPA ID required; strict 90-day limit; comprehensive contingency plans[5][6].

Note: 3-Methylphenyl 2-nitrobenzoate is typically managed as a standard characteristic or listed hazardous organic waste, depending on the specific solvents it is mixed with during experimental workflows.

Standard Operating Procedure (SOP): Waste Segregation and Accumulation

The definitive standard for chemical laboratory safety, Prudent Practices in the Laboratory (National Academies Press), emphasizes that effective waste management begins at the point of generation[7][8]. The following protocol ensures self-validating safety through physical and chemical segregation.

Step 1: Hazard Profiling & Compatibility Verification

  • Mechanism: 3-Methylphenyl 2-nitrobenzoate contains a nitro group ( −NO2​ ), which can act as an oxidizing moiety under specific conditions.

  • Action: Segregate this waste strictly from strong reducing agents, strong bases (which may hydrolyze the ester exothermically), and incompatible flammable solvents.

Step 2: Primary Containment Selection

  • Mechanism: Organic esters and their solvent vehicles can degrade certain plastics.

  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass carboy. The container must have a secure, screw-top, vapor-tight cap. Funnels must be removed immediately after the waste is poured.

Step 3: Immediate Labeling (RCRA Compliance)

  • Mechanism: Unidentified waste poses the highest risk to Environmental Health and Safety (EHS) personnel and violates EPA standards[5].

  • Action: Affix a standardized "Hazardous Waste" tag to the container before the first drop of waste is added. The label must explicitly list "3-Methylphenyl 2-nitrobenzoate" and all associated solvents (e.g., "Dichloromethane 80%, 3-Methylphenyl 2-nitrobenzoate 20%"). Do not use abbreviations.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Mechanism: SAAs allow labs to safely accumulate waste at or near the point of generation under the control of the operator.

  • Action: Place the sealed, labeled container in a designated SAA. The container must sit within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume to mitigate catastrophic leaks.

Step 5: EHS Coordination and Final Transfer

  • Mechanism: Professional transfer ensures chain-of-custody and proper manifesting to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][6].

  • Action: Once the container is full (or reaches the time limit dictated by your generator status), submit a waste pickup request to your institutional EHS department. Do not transport hazardous waste across public hallways or between buildings yourself.

Disposal Workflow Visualization

The following diagram illustrates the institutional chain of custody required for the compliant disposal of organic laboratory waste.

G N1 1. Waste Generation (3-Methylphenyl 2-nitrobenzoate) N2 2. Hazard Profiling & Segregation N1->N2 N3 3. Primary Containment (HDPE / Glass + Labeling) N2->N3 N4 4. Satellite Accumulation Area (SAA) N3->N4 N5 5. EHS Coordination & EPA Manifesting N4->N5 N6 6. RCRA-Permitted TSDF Processing N5->N6

Institutional Hazardous Waste Disposal Workflow for 3-Methylphenyl 2-nitrobenzoate.

Emergency Spill Response Protocols

In the event of an accidental release of 3-methylphenyl 2-nitrobenzoate (either as a solid powder or dissolved in solvent):

  • Evacuate and Isolate: Clear personnel from the immediate vicinity.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (or heavier butyl rubber if dictated by the solvent), safety goggles, and a lab coat.

  • Containment: Use inert absorbent materials (e.g., vermiculite or universal spill pads) to contain the liquid. Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a secure, labeled hazardous waste container.

  • Reporting: Report the incident immediately to the institutional EHS office, as spill residues are also regulated under RCRA[5][6].

References

  • ARONIS. "Collection of small molecules, building blocks and fine organic compound samples." anilines.net. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." epa.gov. Available at:[Link]

  • National Environmental Trainers. "RCRA Requirements for Hazardous Waste Generators." natlenvtrainers.com. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." epa.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Methylphenyl 2-nitrobenzoate

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Methylphenyl 2-nitrobenzoate requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development and synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Methylphenyl 2-nitrobenzoate requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic organic chemistry, operational safety must be treated as a self-validating system where every procedural step inherently verifies its own safety and efficacy.

This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), handling, and disposal of 3-Methylphenyl 2-nitrobenzoate.

Hazard Assessment & The Causality of Risk

To design an effective PPE matrix, we must first understand the molecular behavior of 3-Methylphenyl 2-nitrobenzoate. This compound is an ester formed from 2-nitrobenzoic acid and m-cresol.

  • Electrophilic Sensitization: The nitroaromatic moiety is highly electrophilic. Upon dermal contact, nitroaromatics can bind to skin proteins, acting as haptens that trigger allergic contact dermatitis or systemic sensitization[1].

  • Hydrolysis Risk: Esters are susceptible to ambient hydrolysis, particularly in the presence of moisture and base. The degradation of this compound releases m-cresol, a toxic phenol known for rapid dermal absorption and systemic toxicity, and 2-nitrobenzoic acid, a corrosive irritant.

By understanding these degradation pathways, we can anticipate the hazards not just of the intact molecule, but of its potential micro-environment in the lab.

Quantitative Hazard & Defense Summary

The following table summarizes the extrapolated quantitative data for 3-Methylphenyl 2-nitrobenzoate and its hydrolysis byproducts to justify the rigorous PPE requirements.

Chemical SpeciesHazard ClassPrimary Route of ExposureQuantitative Toxicity Data (Est.)Primary PPE Defense Mechanism
3-Methylphenyl 2-nitrobenzoate Irritant, SensitizerDermal, Inhalation (Dust)LD50 (Oral, Rat): >2000 mg/kg[2]Nitrile gloves (Double), N95/P100 Mask
2-Nitrobenzoic Acid (Hydrolysis Product)Corrosive, IrritantOcular, DermalLD50 (Oral, Rat): ~1960 mg/kgSplash goggles, Neoprene sleeves
m-Cresol (Hydrolysis Product)Toxic, CorrosiveRapid Skin AbsorptionLD50 (Dermal, Rabbit): 2050 mg/kgFume hood containment, Heavy Nitrile

Self-Validating PPE Matrix

OSHA’s Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers provide appropriate PPE based on specific chemical hazards[3]. However, compliance is merely the baseline; scientific rigor demands a self-validating approach to PPE.

  • Hand Protection (Double-Gloving System): Wear a standard 4-mil nitrile inner glove and an 8-mil nitrile or neoprene outer glove.

    • Causality: Nitrile provides excellent resistance to ester and phenol permeation.

    • Self-Validation: If the outer glove suffers a micro-tear or chemical discoloration, the inner glove remains pristine, providing a secondary barrier while immediately alerting the user to change the outer layer.

  • Ocular Protection: Indirect-vented chemical splash goggles. Safety glasses are insufficient because they do not seal against airborne ester dust or aerosolized m-cresol vapors.

  • Body Protection: A flame-resistant (FR), knee-length lab coat with knit cuffs. Knit cuffs prevent the sleeve from dragging through powdered reagents, mitigating cross-contamination.

  • Respiratory Protection: When handling the dry powder outside of a controlled airflow environment, an N95 or P100 particulate respirator is required to prevent inhalation of fine crystalline dust[4].

Operational Workflow & Handling Protocol

The handling of 3-Methylphenyl 2-nitrobenzoate must be conducted under strict engineering controls, adhering to OSHA's Laboratory Standard (29 CFR 1910.1450)[5].

Step-by-Step Handling Methodology
  • Airflow Verification: Before opening the chemical container, verify that the chemical fume hood is operating at an optimal face velocity of 80–120 Linear Feet per Minute (LFM).

  • Static Mitigation: Nitrobenzoate powders frequently exhibit static cling, which can cause the powder to aerosolize upon opening[1]. Wipe the exterior of the analytical balance and the weighing spatula with an anti-static cloth. Use an anti-static polymeric weighing boat.

  • Transfer & Weighing: Uncap the reagent bottle exclusively inside the fume hood. Transfer the desired mass using a clean, dry stainless-steel spatula.

  • In-Situ Solubilization: To permanently eliminate the inhalation hazard of the dust, dissolve the weighed 3-Methylphenyl 2-nitrobenzoate in your target reaction solvent (e.g., Dichloromethane or Ethyl Acetate) inside the fume hood before transferring the material to the general bench space.

  • Immediate Decontamination: Nitrobenzoates have poor aqueous solubility. Wipe down the spatula and the balance pan first with an Isopropanol-soaked Kimwipe to dissolve residual organic ester, followed by a secondary wipe with distilled water.

Workflow for the safe handling, containment, and spill response of 3-Methylphenyl 2-nitrobenzoate.

Disposal and Spill Response Plan

Proper disposal procedures must align with regulatory requirements to prevent health risks and environmental damage[3]. Nitroaromatic compounds must never be mixed with general aqueous waste or strong oxidizing agents.

Step-by-Step Disposal Protocol
  • Segregation: Collect all unreacted 3-Methylphenyl 2-nitrobenzoate, reaction byproducts, and contaminated solvents in a dedicated, clearly labeled "Hazardous Organic Waste - Nitroaromatics" container.

  • Solid Waste: Contaminated gloves, Kimwipes, and weighing boats must be placed in a sealed biohazard or solid chemical waste bag. Do not leave contaminated consumables in open benchtop trash cans, as trace hydrolysis could release noxious m-cresol vapors into the lab atmosphere.

  • Spill Response: In the event of a powder spill, do not sweep dry, as this will aerosolize the chemical[1]. Gently cover the spill with a damp paper towel (moistened with Isopropanol) to suppress dust, then scoop the material into a hazardous waste bag. Wash the affected surface with soap and water to hydrolyze and remove any microscopic residue.

References

  • "Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%", Cole-Parmer. URL: [Link]

  • "Understanding the Major Chemical Hygiene and Safety Categories", Lab Manager. URL: [Link]

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection", National Institutes of Health (NIH). URL: [Link]

  • "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories", Occupational Safety and Health Administration (OSHA). URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.